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  • Product: (S)-2-Aminomethyl-1-methylazetidine
  • CAS: 1363378-17-9

Core Science & Biosynthesis

Foundational

The Privileged Chiral Scaffold: (S)-2-Aminomethyl-1-methylazetidine in Modern Drug Discovery

As the pharmaceutical industry shifts toward molecules with a higher fraction of sp3-hybridized carbons ( Fsp3​ ) to improve clinical success rates, strained aliphatic heterocycles have become indispensable. Among these,...

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts toward molecules with a higher fraction of sp3-hybridized carbons ( Fsp3​ ) to improve clinical success rates, strained aliphatic heterocycles have become indispensable. Among these, (S)-2-Aminomethyl-1-methylazetidine has emerged as a highly versatile chiral building block.

As a Senior Application Scientist, I have observed firsthand how the unique stereoelectronic properties of this azetidine derivative solve complex medicinal chemistry challenges—ranging from metabolic instability to poor aqueous solubility. This technical whitepaper explores the chemical architecture, physical properties, synthetic methodologies, and mechanistic applications of (S)-2-Aminomethyl-1-methylazetidine, providing actionable insights for drug development professionals.

Chemical Architecture and Physicochemical Profile

The structural brilliance of (S)-2-Aminomethyl-1-methylazetidine lies in its dual-amine functionality combined with a highly strained four-membered ring.

  • Ring Strain & Basicity: The 90° bond angles of the azetidine ring force the nitrogen atom into a state of higher s-character compared to unstrained pyrrolidines or piperidines. This subtle rehybridization slightly reduces the basicity of the tertiary ring nitrogen. Conversely, the primary amine on the exocyclic methyl group remains highly nucleophilic. This differential reactivity allows for highly selective mono-functionalization without the need for exhaustive protecting group strategies.

  • Stereochemistry: The (S)-configuration at the C2 position dictates the spatial trajectory of the attached pharmacophores, which is critical for stereospecific target binding in deep receptor pockets[1].

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties of the free base form, critical for formulation and synthetic planning[][3].

PropertyValue
IUPAC Name [(2S)-1-methylazetidin-2-yl]methanamine
CAS Registry Number 1363378-17-9 (Free base)[]
Molecular Formula C5H12N2[]
Molecular Weight 100.16 g/mol []
Appearance Colorless to pale yellow liquid[3]
Estimated Boiling Point ~130–140 °C (at 760 mmHg)
Commercial Forms Free base, Hydrochloride[4], Dihydrochloride[5]
Storage Conditions 2-8°C, inert atmosphere (Argon/Nitrogen)

Note: In laboratory settings, handling the dihydrochloride salt (CAS 2682097-49-8) is often preferred over the free base due to its enhanced bench stability and resistance to atmospheric oxidation[5].

Synthetic Integration: Experimental Protocols

Incorporating (S)-2-Aminomethyl-1-methylazetidine into complex drug scaffolds is typically achieved via Nucleophilic Aromatic Substitution (SNAr) or reductive amination. Below is a field-validated, self-monitoring protocol for an SNAr coupling, standard in the synthesis of heteroaryl-based therapeutics[1].

Protocol: SNAr Coupling of (S)-2-Aminomethyl-1-methylazetidine

Objective: To selectively couple the primary amine of the azetidine building block with an electrophilic heteroaryl chloride scaffold.

Step-by-Step Methodology:

  • Preparation & Initiation:

    • In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the heteroaryl chloride (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.

    • Causality: NMP is explicitly chosen over less polar solvents like THF because its high dielectric constant stabilizes the polar Meisenheimer complex transition state, significantly accelerating the SNAr process.

  • Amine Addition:

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by (S)-2-Aminomethyl-1-methylazetidine (1.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the reaction (or liberates the free base if starting from the dihydrochloride salt) without competing for the electrophile. The 1.5 equivalent excess of the chiral amine drives the equilibrium forward and compensates for any minor evaporative losses.

  • Thermal Activation:

    • Heat the reaction mixture to 80–100°C for 12–18 hours.

    • Causality: Despite the high nucleophilicity of the primary amine, the adjacent chiral azetidine ring introduces steric bulk. Thermal energy is strictly required to overcome the activation energy barrier for the nucleophilic attack on deactivated or sterically hindered heteroaryl systems.

  • In-Process Control (Self-Validation System):

    • Monitor the reaction via LC-MS. The protocol validates its own completion when the starting material peak (UV 254 nm) falls below <2% relative area, and the desired product mass [M+H]+ emerges as the dominant base peak. Do not proceed to workup until this quantitative threshold is met.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3x).

    • Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

    • Causality: Reverse-phase HPLC is mandated here to ensure the complete removal of the high-boiling NMP and any unreacted polar amine, yielding the final API intermediate in >98% purity.

SynthWorkflow SM Heteroaryl Halide (Electrophile) Reaction Nucleophilic Aromatic Substitution (SNAr) SM->Reaction Amine (S)-2-Aminomethyl- 1-methylazetidine Amine->Reaction Purification Chiral HPLC & Chromatography Reaction->Purification Crude Product API Enantiopure API (e.g., SSTR4 Agonist) Purification->API >99% ee

Workflow for incorporating (S)-2-Aminomethyl-1-methylazetidine via SNAr.

Mechanistic Applications in Targeted Therapies

The integration of (S)-2-Aminomethyl-1-methylazetidine into drug scaffolds has led to breakthroughs in several therapeutic areas, primarily due to its ability to modulate receptor binding kinetics and improve blood-brain barrier (BBB) penetration.

SSTR4 Agonism in Neurodegenerative Diseases

One of the most prominent applications of this chiral amine is in the synthesis of Somatostatin Receptor 4 (SSTR4) agonists, which are actively investigated for the treatment of Alzheimer's disease ()[1]. The compact, rigid nature of the azetidine ring allows the drug molecule to fit perfectly into the SSTR4 orthosteric binding pocket.

Upon binding, these azetidine-derived agonists activate SSTR4, which couples to the inhibitory G-protein ( Gi​ ). This coupling inhibits adenylate cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels, ultimately triggering downstream neuroprotective cascades[1].

SSTR4Pathway Agonist Azetidine-Based SSTR4 Agonist Receptor Somatostatin Receptor 4 (SSTR4) Agonist->Receptor Binds & Activates GProtein Inhibitory G-Protein (Gi) Receptor->GProtein Couples Adenylate Adenylate Cyclase (Inhibited) GProtein->Adenylate Inhibits cAMP cAMP Levels (Decreased) Adenylate->cAMP Reduces Effect Neuroprotection & Alzheimer's Modulation cAMP->Effect Downstream Effect

SSTR4 activation pathway by azetidine-derived agonists for neuroprotection.
NLRP3 Inflammasome Inhibition

Beyond neuroprotection, (S)-2-Aminomethyl-1-methylazetidine is utilized in the development of novel sulfonamideurea compounds targeting the NLRP3 inflammasome ()[6]. The basicity of the azetidine nitrogen helps modulate the overall pKa of the sulfonamideurea, optimizing the drug's oral bioavailability and cellular permeability, which is essential for reaching intracellular inflammatory targets[6].

Analytical Validation and Quality Control

To maintain scientific integrity, the enantiomeric purity of (S)-2-Aminomethyl-1-methylazetidine must be rigorously validated before use. Trace amounts of the (R)-enantiomer can lead to diastereomeric impurities in the final API, drastically altering the pharmacological profile.

QC Standard: Enantiomeric excess (ee) must be determined using Chiral High-Performance Liquid Chromatography (HPLC) with a specialized stationary phase (e.g., Chiralpak AD-H). The acceptable threshold for pharmaceutical-grade synthesis is strictly ≥99.0% ee. Additionally, 1H and 13C NMR spectroscopy should be employed to confirm the absence of ring-opened polymeric byproducts, which can occasionally form if the reagent is exposed to strong Lewis acids during storage.

References

  • Title: WO2021202775A1 - N-(heterocyclyl and heterocyclylalkyl)
  • Title: CA3108948A1 - Novel sulfonamideurea compounds Source: Google Patents URL

Sources

Exploratory

(S)-2-Aminomethyl-1-methylazetidine: A Comprehensive Technical Guide for Advanced Drug Discovery

Foreword: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry The landscape of modern drug discovery is characterized by an insatiable demand for novel chemical entities with enhanced pharmacological profiles....

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an insatiable demand for novel chemical entities with enhanced pharmacological profiles. In this pursuit, small, strained heterocycles have emerged as powerful tools for medicinal chemists. Among these, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention for its unique conformational constraints and its ability to impart favorable physicochemical properties to bioactive molecules.[1][2] This guide provides an in-depth technical overview of a specific, chiral derivative, (S)-2-Aminomethyl-1-methylazetidine, a promising building block for the synthesis of next-generation therapeutics. While a dedicated CAS Registry Number for this precise molecule remains elusive in publicly accessible databases, its structural motifs are at the forefront of contemporary drug design.[1][3] This document will serve as a vital resource for researchers, scientists, and drug development professionals by providing a comprehensive understanding of its identifiers, synthesis, potential applications, and safe handling.

Chemical Identity and Molecular Descriptors

Precise identification of a chemical entity is paramount for regulatory compliance, patent protection, and unambiguous scientific communication. Although a specific CAS Registry Number for (S)-2-Aminomethyl-1-methylazetidine has not been identified, its structure can be unequivocally defined by other systematic identifiers.

IdentifierValue
IUPAC Name ((2S)-1-methylazetidin-2-yl)methanamine
Synonyms (S)-1-methyl-2-azetidinemethanamine
Molecular Formula C₅H₁₂N₂
Molecular Weight 100.16 g/mol
Canonical SMILES CN1CCCN
InChI InChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3/t5-/m0/s1
InChIKey Not available

This data is calculated based on the chemical structure.

The Strategic Importance of Chirality and N-Methylation in Drug Design

The specific stereochemistry and substitution pattern of (S)-2-Aminomethyl-1-methylazetidine are not arbitrary; they are deliberate choices rooted in established medicinal chemistry principles. The chirality at the C2 position is crucial, as biological systems are inherently chiral, and enantiomers of a drug can exhibit significantly different pharmacological activities and toxicological profiles.[4][5] The synthesis of enantiomerically pure compounds is therefore a critical aspect of modern drug development.[6]

The N-methyl group on the azetidine ring serves multiple purposes. It can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway for secondary amines. Furthermore, the N-methyl group can modulate the basicity of the ring nitrogen, which in turn influences the compound's pharmacokinetic properties, such as solubility and cell permeability.

Synthetic Strategies: Toward an Enantioselective Synthesis

The synthesis of chiral 2-substituted azetidines presents a significant challenge due to the inherent ring strain of the four-membered ring.[7][8] However, several synthetic strategies can be envisioned for the preparation of (S)-2-Aminomethyl-1-methylazetidine. A plausible and efficient approach would involve the construction of the chiral azetidine core followed by the introduction of the aminomethyl group and subsequent N-methylation.

A logical retrosynthetic analysis is presented below:

G Target (S)-2-Aminomethyl-1-methylazetidine Step1 (S)-2-(Azidomethyl)-1-methylazetidine Target->Step1 Reduction of Azide Step2 (S)-2-(Hydroxymethyl)-1-methylazetidine Step1->Step2 Azide Introduction (e.g., Mitsunobu reaction) Step3 (S)-Azetidine-2-carboxylic acid Step2->Step3 Reduction of Carboxylic Acid Step4 Readily Available Chiral Precursor (e.g., (S)-Aspartic acid or (S)-Serine derivative) Step3->Step4 Cyclization

Figure 1: Retrosynthetic analysis for (S)-2-Aminomethyl-1-methylazetidine.

Proposed Experimental Protocol

The following is a proposed, non-optimized experimental workflow based on established synthetic methodologies for related azetidine derivatives.[7][9]

Step 1: Synthesis of (S)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate

This initial step involves the cyclization of a protected chiral amino acid derivative, a common strategy for constructing the azetidine ring.

  • To a solution of N-Boc-(S)-aspartic acid β-tert-butyl ester in an appropriate aprotic solvent (e.g., THF), add a reducing agent such as borane-dimethyl sulfide complex (BMS) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction of the α-carboxylic acid is complete (monitored by TLC).

  • Quench the reaction carefully with methanol.

  • Activate the resulting alcohol, for example, by conversion to a mesylate or tosylate using the corresponding sulfonyl chloride in the presence of a base like triethylamine.

  • Induce cyclization by treating the activated intermediate with a strong, non-nucleophilic base such as sodium hydride (NaH) to yield the protected (S)-azetidine-2-carboxylate.

Step 2: Reduction to (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate

  • Dissolve the protected azetidine-2-carboxylate from the previous step in a suitable solvent like THF.

  • Add a reducing agent, for instance, lithium aluminum hydride (LAH), portion-wise at 0 °C.

  • Stir the reaction at room temperature until complete conversion.

  • Work up the reaction using a standard Fieser workup (water, NaOH solution, water).

Step 3: Introduction of the Amino Group via an Azide Intermediate

  • Dissolve the resulting alcohol, triphenylphosphine, and an azide source (e.g., diphenylphosphoryl azide or sodium azide) in an anhydrous solvent like THF.

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise (Mitsunobu reaction).

  • Allow the reaction to proceed to completion.

  • Reduce the resulting azide to the primary amine using a reducing agent such as triphenylphosphine followed by water, or by catalytic hydrogenation (e.g., H₂, Pd/C).

Step 4: N-Methylation and Deprotection

  • Protect the primary amine of the aminomethyl group with a suitable protecting group (e.g., Boc anhydride).

  • Remove the N-Boc group on the azetidine ring under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Perform reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride to introduce the N-methyl group.

  • Finally, remove the protecting group from the aminomethyl side chain to yield the target compound, (S)-2-Aminomethyl-1-methylazetidine.

G cluster_0 Synthesis Workflow Start Chiral Amino Acid Precursor Step1 Cyclization to form Azetidine Ring Start->Step1 Step2 Reduction of Ester/Carboxylic Acid Step1->Step2 Step3 Introduction of Amino Group Step2->Step3 Step4 N-Methylation Step3->Step4 End (S)-2-Aminomethyl- 1-methylazetidine Step4->End

Figure 2: Proposed synthetic workflow.

Physicochemical Properties and Their Implications for Drug Discovery

PropertyPredicted Value/CharacteristicImplication in Drug Discovery
pKa Estimated to be in the range of 9-10 for the primary amine and slightly lower for the tertiary amine.The basicity of the amino groups will influence the compound's solubility in aqueous media and its ability to form salts, which is crucial for formulation.
LogP Expected to be low, indicating good hydrophilicity.A low LogP is generally desirable for good aqueous solubility and can help to avoid issues with metabolic instability and off-target toxicity.
Polar Surface Area (PSA) The presence of two nitrogen atoms contributes to a significant PSA.A higher PSA can improve aqueous solubility but may hinder cell membrane permeability. The compact nature of the azetidine ring helps to balance these properties.
Rotatable Bonds A low number of rotatable bonds due to the constrained ring system.This conformational rigidity can lead to higher binding affinity for a target protein by reducing the entropic penalty upon binding.[1]

Applications in Drug Discovery and Medicinal Chemistry

The (S)-2-Aminomethyl-1-methylazetidine scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Its inherent structural features make it an attractive component for lead optimization in various therapeutic areas.

As a Bioisostere

The azetidine ring can serve as a bioisostere for other cyclic and acyclic moieties. For instance, it can replace a pyrrolidine or piperidine ring to alter the conformational preferences and physicochemical properties of a lead compound. This can lead to improved potency, selectivity, and pharmacokinetic profiles.

Introduction of a Key Basic Center

The primary amino group provides a key interaction point for forming salt bridges with acidic residues in a protein's active site. Its position on a chiral center allows for precise three-dimensional positioning to maximize binding affinity.

Scaffold for Combinatorial Library Synthesis

The primary amine of (S)-2-Aminomethyl-1-methylazetidine can be readily functionalized, making it an ideal starting point for the synthesis of combinatorial libraries. This allows for the rapid exploration of the chemical space around this privileged scaffold to identify novel drug candidates.

Safety and Handling

Given the lack of specific toxicological data for (S)-2-Aminomethyl-1-methylazetidine, it is prudent to handle this compound with the same precautions as other small, basic, and potentially reactive amines.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion: A Building Block with Significant Potential

(S)-2-Aminomethyl-1-methylazetidine represents a valuable and underexplored building block for medicinal chemistry. Its unique combination of a strained, conformationally restricted ring, a chiral center, and a readily functionalizable primary amine makes it an attractive scaffold for the design of novel therapeutics. While the absence of a dedicated CAS Registry Number suggests its novelty, the synthetic principles for its creation are well-established. This guide provides a solid foundation for researchers to synthesize, characterize, and ultimately unlock the full potential of this promising molecule in the ongoing quest for new and improved medicines.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, 84(1), 223.
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Centenary of the Staudinger Ketene-Imine Cycloaddition: A Fruitful and Unexpected Reaction.
  • Couty, F., & Evano, G. (2006). The Chemistry of Azetidines. In Topics in Heterocyclic Chemistry (pp. 1–44). Springer Berlin Heidelberg.
  • De Kimpe, N. (2008). Azetidines, Azetines, Azetes.
  • Fisher, J. F., & Mobashery, S. (2010). β-Lactams and β-Lactamase Inhibitors. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
  • Gaunt, M. J., & Spencer, J. B. (2009). The application of azetidin-2-ones (β-lactams) in the synthesis of natural products.
  • Hajra, A., & Bhowmick, M. (2015). Recent advances in the synthesis and application of azetidines. RSC Advances, 5(104), 85657–85687.
  • Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887.
  • Kaur, H., & Singh, G. (2021). Azetidines in medicinal chemistry: a review. Future Medicinal Chemistry, 13(2), 209–233.
  • Lu, P., & Morken, J. P. (2021). Catalytic Enantioselective Synthesis of Azetidines.
  • Malik, S., & Nadir, U. K. (2008). A Simple, Efficient and General Method for the Synthesis of 1-Arenesulfonylazetidines. Synlett, 2008(01), 108–110.
  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100.
  • Padwa, A. (2005). Azetidines. In Comprehensive Organic Synthesis II (pp. 1–58). Elsevier.
  • Quinodoz, P., Drouillat, B., Wright, K., Marrot, J., & Couty, F. (2016). A General and Diastereoselective Synthesis of N-Aryl-2-cyanoazetidines from β-Amino Alcohols. The Journal of Organic Chemistry, 81(7), 2899–2910.
  • Smith, S. W., & Celenza, J. L. (2009). The importance of chirality in drug design and development. Drug Discovery Today, 14(11-12), 564–567.
  • Varma, R. S. (2007).
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • Wessjohann, L. A., & Varghese, V. (2011). Azetidines. In Modern Heterocyclic Chemistry (Vol. 1, pp. 1–54). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Xu, P., Zhang, M., Ingoglia, B., Allais, C., Dechert-Schmitt, A.-M. R., Singer, R. A., & Morken, J. P. (2021). Intramolecular Amination of Organoboronates for the Synthesis of Azetidines, Pyrrolidines, and Piperidines. Organic Letters, 23(9), 3379–3383.
  • Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation. The Journal of Organic Chemistry, 71(1), 135–141.

Sources

Foundational

Spectroscopic Profile of (S)-2-Aminomethyl-1-methylazetidine: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for (S)-2-Aminomethyl-1-methylazetidine. As a crucial tool for structural elucidation and quality cont...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for (S)-2-Aminomethyl-1-methylazetidine. As a crucial tool for structural elucidation and quality control in pharmaceutical and chemical research, a thorough understanding of the NMR profile of this chiral azetidine derivative is essential for scientists and drug development professionals. While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from structurally related molecules and fundamental spectroscopic principles to provide a robust, predictive guide.

Introduction to (S)-2-Aminomethyl-1-methylazetidine and its Spectroscopic Characterization

(S)-2-Aminomethyl-1-methylazetidine is a chiral, four-membered heterocyclic compound. The azetidine ring, a motif of growing interest in medicinal chemistry, imparts unique conformational constraints and physicochemical properties to molecules.[1][2][3] The presence of a stereocenter and functional groups such as a primary amine and a tertiary amine makes NMR spectroscopy an invaluable technique for confirming its structure, stereochemistry, and purity. This guide will delve into the predicted ¹H and ¹³C NMR chemical shifts and coupling constants, providing a baseline for researchers working with this compound.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of (S)-2-Aminomethyl-1-methylazetidine is expected to exhibit distinct signals corresponding to the protons of the N-methyl group, the aminomethyl group, and the azetidine ring. The chirality at the C2 position will result in magnetic non-equivalence for the diastereotopic protons on the azetidine ring and the aminomethyl group.

Azetidine Ring Protons (C2-H, C3-H₂, C4-H₂):

  • The proton at the C2 position, being adjacent to the chiral center and the aminomethyl group, is expected to resonate as a multiplet. Its chemical shift will be influenced by the nitrogen atom of the ring and the exocyclic aminomethyl group.

  • The two protons on C3 and the two protons on C4 are diastereotopic and will therefore have different chemical shifts and appear as distinct multiplets. The geminal and vicinal couplings between these protons will lead to complex splitting patterns. Based on data for other substituted azetidines, these protons are expected to resonate in the range of 1.5-3.5 ppm.[4][5]

N-Methyl Protons (N-CH₃):

  • The three protons of the N-methyl group are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift will be in the typical range for an N-methyl group on a saturated heterocycle, likely around 2.0-2.5 ppm.

Aminomethyl Protons (CH₂-NH₂):

  • The two protons of the aminomethyl group are also diastereotopic due to the adjacent chiral center and will likely appear as two separate multiplets or a complex multiplet. Their chemical shifts will be influenced by the adjacent C2 and the primary amine group.

Amine Protons (NH₂):

  • The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature, and it may undergo exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of (S)-2-Aminomethyl-1-methylazetidine is expected to show five distinct signals, corresponding to the five unique carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of nitrogen substitution and the strained four-membered ring system.[6][7]

  • C2: This carbon, being a chiral center and attached to both a ring nitrogen and the aminomethyl group, will have a chemical shift in the range of 55-65 ppm.

  • C3: This methylene carbon in the azetidine ring is expected to resonate at a higher field (lower ppm value) compared to the carbons directly attached to the nitrogen, likely in the range of 20-30 ppm.

  • C4: This methylene carbon, being adjacent to the ring nitrogen, will be deshielded and is predicted to have a chemical shift in the range of 45-55 ppm.

  • N-CH₃: The carbon of the N-methyl group is expected to appear in the range of 40-50 ppm.

  • CH₂-NH₂: The carbon of the aminomethyl group will have a chemical shift influenced by the primary amine and the adjacent chiral center, likely in the range of 40-50 ppm.

Tabular Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for (S)-2-Aminomethyl-1-methylazetidine. These are estimated values and may vary depending on the solvent and experimental conditions.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
C2-H 3.0 - 3.5Multiplet55 - 65
C3-H1.8 - 2.4Multiplet20 - 30
C4-H2.8 - 3.3Multiplet45 - 55
N-CH2.2 - 2.6Singlet40 - 50
CH ₂-NH₂2.5 - 3.0Multiplet40 - 50
NH₂VariableBroad Singlet-

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for (S)-2-Aminomethyl-1-methylazetidine.

5.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of (S)-2-Aminomethyl-1-methylazetidine for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, D₂O, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for small organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm). Many deuterated solvents already contain TMS.

5.2. Data Acquisition

  • Spectrometer Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

    • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set up a proton-decoupled ¹³C experiment.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.

  • Data Processing:

    • Apply Fourier transformation to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Structural Elucidation Workflow

The following diagram illustrates the workflow for characterizing (S)-2-Aminomethyl-1-methylazetidine using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Fourier Transform E->G F->G H Phase & Calibrate G->H I Peak Assignment & Structural Confirmation H->I

Workflow for NMR analysis of (S)-2-Aminomethyl-1-methylazetidine.

Conclusion

This technical guide provides a comprehensive predicted NMR spectroscopic profile for (S)-2-Aminomethyl-1-methylazetidine. By leveraging data from analogous structures and established NMR principles, researchers can use this information as a reliable reference for structural verification and purity assessment. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data for this and related compounds, facilitating advancements in drug discovery and chemical synthesis.

Sources

Exploratory

Stereochemistry and chiral properties of 1-methylazetidine derivatives

An In-Depth Technical Guide to the Stereochemistry and Chiral Properties of 1-Methylazetidine Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold in M...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry and Chiral Properties of 1-Methylazetidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a chemical curiosity to a cornerstone in modern drug discovery and medicinal chemistry.[1][2] Their significance stems from a unique combination of properties: the inherent ring strain of approximately 25.4 kcal/mol provides a driving force for unique reactivity, while they remain significantly more stable and easier to handle than their three-membered aziridine counterparts.[1] This strained, sp3-rich, and conformationally rigid structure makes the azetidine ring a "privileged scaffold," capable of conferring enhanced pharmacokinetic properties, improved solubility, and greater metabolic stability to bioactive molecules.[2][3][4]

In the realm of drug development, where a molecule's three-dimensional arrangement is paramount to its biological function, the stereochemistry of these scaffolds is of critical importance. Chiral azetidine derivatives, particularly those with substitution patterns that create one or more stereocenters, are highly sought-after building blocks. The 1-methylazetidine core, while seemingly simple, introduces fundamental stereochemical considerations that are foundational to the design of more complex and potent therapeutic agents. This guide provides a comprehensive exploration of the stereochemistry and chiral properties of 1-methylazetidine derivatives, delving into stereoselective synthesis, analytical techniques for stereochemical assignment, and the impact of chirality on their application.

Fundamental Stereochemistry of the Azetidine Ring

The four-membered azetidine ring is not planar. It adopts a puckered conformation to alleviate torsional strain, similar to cyclobutane.[1] The nitrogen atom within the ring introduces further complexity. For a 1-methylazetidine derivative substituted at other positions (e.g., C2 or C3), several stereochemical elements must be considered.

  • Ring Pucker: The degree of puckering and the preferred conformation are influenced by the substituents on the ring.

  • Nitrogen Inversion: The nitrogen atom can undergo pyramidal inversion, rapidly equilibrating between two stereoisomeric forms at room temperature. The methyl group on the nitrogen, along with other ring substituents, influences the energy barrier and equilibrium of this inversion.

  • Stereocenters: Substitution at the C2 or C3 position creates a chiral center. For a 1-methylazetidine with a single substituent at C2, a pair of enantiomers (R and S) exists. If a second substituent is introduced, diastereomers (e.g., cis and trans) become possible.

The interplay of these factors dictates the overall 3D shape and chemical personality of the molecule.

Caption: Stereoisomers of substituted 1-methylazetidines.

Stereoselective Synthesis of Chiral Azetidines

The synthesis of enantiomerically pure azetidines is a significant challenge due to the strain associated with forming the four-membered ring.[3] Several robust strategies have been developed to overcome this, enabling precise control over the stereochemical outcome.

The Chiral Pool Approach: Synthesis from Enantiopure Precursors

One of the most direct methods involves starting with a readily available, enantiopure molecule (the "chiral pool"), such as an amino acid or a diol. The inherent chirality of the starting material is transferred to the final azetidine product.

A common strategy is the cyclization of a chiral γ-amino alcohol. This precursor can often be derived from natural amino acids. The cyclization is typically a two-step process involving activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by intramolecular nucleophilic substitution by the amine.

Experimental Protocol: Synthesis of (S)-2-Methylazetidine from (R)-(-)-1,3-Butanediol [3]

This protocol outlines a scalable synthesis that avoids chromatography.

  • Bis-Triflate Formation (in situ): A solution of (R)-(-)-1,3-butanediol (>99% ee) and Hünig's base (diisopropylethylamine) in acetonitrile is cooled to -30 °C. Trifluoromethanesulfonic anhydride is added dropwise to generate the 1,3-bis-triflate in situ.

  • Cyclization: A primary amine (e.g., diphenylmethylamine) is added to the cold reaction mixture. The mixture is allowed to warm, promoting the intramolecular SN2 cyclization to form the N-protected (S)-2-methylazetidine.

  • Workup and Purification: The crude reaction mixture is dissolved in toluene and washed with water to remove excess Hünig's base. This step is crucial for achieving a clean product without chromatography.

  • Salt Formation and Recrystallization: The N-protected azetidine is treated with (R)-(-)-camphorsulfonic acid (CSA) to form a diastereomeric salt. Two successive recrystallizations from a dichloromethane/ethyl acetate mixture not only purify the product but also upgrade the enantiomeric excess to >99.6% ee.[3]

  • Deprotection: The protecting group is removed via hydrogenolysis (e.g., using palladium hydroxide on carbon) to yield the final (S)-2-methylazetidine as a stable, crystalline CSA salt.[3]

Asymmetric Catalysis

Asymmetric catalysis offers an elegant and efficient route to chiral azetidines from achiral or racemic starting materials. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

  • Copper-Catalyzed Boryl Allylation: A highly enantioselective method for the difunctionalization of azetines (the unsaturated precursors to azetidines) has been developed.[5][6] Using a copper catalyst with a chiral bisphosphine ligand, two versatile groups (a boryl and an allyl group) can be installed across the C=C bond, creating two new stereogenic centers with high diastereo- and enantioselectivity.[5][6]

  • Palladium-Catalyzed C-H Amination: Intramolecular C-H amination, catalyzed by palladium(II), allows for the cyclization of acyclic amine precursors to form the azetidine ring.[1] The use of chiral ligands in these systems can induce enantioselectivity.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved, leaving behind the enantioenriched product. Chiral tert-butanesulfinamides, developed by Ellman, are particularly effective for this purpose in azetidine synthesis.[7]

G cluster_workflow Chiral Auxiliary Workflow A 1. Condensation Achiral Aldehyde + Chiral Sulfinamide B 2. Grignard Addition Diastereoselective addition of (3-chloropropyl)magnesium bromide A->B C 3. Cyclization Base-mediated intramolecular SN2 reaction B->C D 4. Separation Chromatographic separation of diastereomers C->D E 5. Deprotection Acid-mediated cleavage of the sulfinamide auxiliary D->E F Result Enantiopure C2-Substituted Azetidine E->F

Caption: Workflow for chiral auxiliary-based azetidine synthesis.

This method provides a general and scalable route to a wide variety of enantioenriched C2-substituted azetidines, including those with aryl, alkyl, and vinyl groups, which were previously difficult to access via a single method.[7]

Analytical Methods for Stereochemical Characterization

Once a chiral 1-methylazetidine derivative is synthesized, its stereochemical purity and absolute configuration must be rigorously determined.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for determining the enantiomeric excess (ee) of a chiral sample. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation in time. By comparing the peak areas of the two enantiomers, a precise ee value can be calculated.[3]

Protocol: Developing a Chiral GC Separation Method

  • Column Selection: Choose a suitable chiral GC column (e.g., based on cyclodextrin derivatives).

  • Initial Screening: Begin with an isothermal oven temperature program (e.g., 100 °C) and a standard carrier gas flow rate (e.g., helium at 1 mL/min).

  • Optimization: If separation is not achieved, systematically vary the temperature. A temperature gradient program (e.g., increasing from 60 °C to 180 °C at 10 °C/min) can often improve resolution.

  • Analysis: Inject a racemic sample to identify the retention times of both enantiomers. Then, inject the synthesized sample to determine the ratio of the enantiomers and calculate the ee.

Chiroptical and Spectroscopic Techniques
  • Specific Rotation ([α]D): This classical technique measures the rotation of plane-polarized light by a solution of a chiral compound. While a non-zero value confirms chirality, it does not directly provide the ee unless compared to the value for the pure enantiomer.[3][8]

  • NMR Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is crucial for determining the relative stereochemistry of diastereomers (e.g., cis vs. trans) through techniques like the Nuclear Overhauser Effect (NOE), which measures the spatial proximity of protons. Furthermore, the use of chiral shift reagents (e.g., lanthanide complexes) can induce chemical shift differences between enantiomers, allowing for their differentiation and the determination of ee directly from the NMR spectrum.[9]

  • X-Ray Crystallography: This is the definitive method for determining the absolute stereochemistry of a molecule. It requires a single, high-quality crystal of the compound (often as a salt with a known chiral acid or base). The resulting diffraction pattern provides an unambiguous 3D structure of the molecule in the solid state.[3]

Impact on Drug Development and Approved Therapeutics

The rigid framework of the azetidine ring allows it to act as a conformationally restricted surrogate for other, more flexible groups, which can lead to improved binding affinity and selectivity for biological targets.[10] The stereochemistry of substituents on this ring is critical, as biological systems (receptors, enzymes) are chiral and will interact differently with different stereoisomers.

The incorporation of a 1-methylazetidine moiety or other chiral azetidines has proven to be a successful strategy in several FDA-approved drugs.[2]

Drug NameTherapeutic AreaRole of the Chiral Azetidine Moiety
Baricitinib Rheumatoid ArthritisThe azetidine ring serves as a key structural element that projects substituents into the binding pocket of Janus kinase (JAK) enzymes, contributing to potency and selectivity.[2]
Cobimetinib MelanomaThis mitogen-activated protein kinase (MEK) inhibitor incorporates a chiral 3-hydroxyazetidine to optimize pharmacokinetic properties and target engagement.[2][4]
Azelnidipine HypertensionA calcium channel blocker where the azetidine-2-carboxylate moiety is crucial for its activity and contributes to its long-lasting therapeutic effect.[2][4]

Conclusion and Future Outlook

The stereochemistry of 1-methylazetidine derivatives is a rich and vital area of chemical science. The development of robust and scalable methods for their stereoselective synthesis has been a major enabler for their widespread use in drug discovery.[3][7] Advances in asymmetric catalysis and the strategic use of chiral auxiliaries have made previously inaccessible chiral building blocks readily available. Concurrently, powerful analytical techniques ensure that the stereochemical integrity of these molecules can be confidently established.

As our understanding of molecular recognition in biological systems deepens, the demand for novel, stereochemically pure scaffolds will only increase. Chiral 1-methylazetidine derivatives, with their unique blend of stability, rigidity, and synthetic accessibility, are poised to remain at the forefront of this endeavor, continuing to provide the structural foundation for the next generation of innovative medicines.

References

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. (2021).
  • Couty, F., Evano, G., & Prim, D. Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. (2008). Available at: [Link]

  • Hillier, M. C., et al. Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry. (2016). Available at: [Link]

  • Hashim, O. S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. (2022). Available at: [Link]

  • Feula, A. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. (n.d.). Available at: [Link]

  • Juspin, T., & Gembus, V. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
  • Pace, V., et al. Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. (2018). Available at: [Link]

  • Okutani, T., et al. Studies on azetidine derivatives III configurational assignment with a shift reagent. Tetrahedron Letters. (1971). Available at: [Link]

  • Kaur, N., & Kishore, D. Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017).
  • Wang, Z., et al. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. (n.d.). Available at: [Link]

  • 1-Methylazetidin-3-ol | C4H9NO. PubChem. (n.d.). Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Wang, Z., et al. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. (2020). Available at: [Link]

  • Siler, D. A., & Morken, J. P. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. (2021). Available at: [Link]

  • Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. (2026). Available at: [Link]

  • Murphy, J. M., et al. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. (n.d.). Available at: [Link]

  • Al-Zoubi, R. M. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. (n.d.). Available at: [Link]

  • Harriman, G. C. B., et al. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. ChemRxiv. (n.d.). Available at: [Link]

Sources

Foundational

Pharmacokinetic profiling of (S)-2-Aminomethyl-1-methylazetidine containing compounds

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (S)-2-Aminomethyl-1-methylazetidine Containing Compounds Introduction: The Azetidine Moiety as a Privileged Scaffold in Drug Design The (S)-2-aminomethyl-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (S)-2-Aminomethyl-1-methylazetidine Containing Compounds

Introduction: The Azetidine Moiety as a Privileged Scaffold in Drug Design

The (S)-2-aminomethyl-1-methylazetidine scaffold has emerged as a vital structural motif in modern medicinal chemistry. Its incorporation into drug candidates is a strategic choice to enhance pharmacological properties due to its unique combination of features. The strained, sp3-rich, four-membered ring imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[1][2] Furthermore, this structural unit can enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1][3] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its value in creating successful therapeutics.[1]

However, the very characteristics that make this moiety attractive also present unique challenges and considerations for its absorption, distribution, metabolism, and excretion (ADME) profile. The basic nitrogen, the strained ring system, and the N-methyl group are all potential sites for metabolic transformation and can influence key drug-like properties. Therefore, a comprehensive and early understanding of the pharmacokinetic (PK) behavior of compounds containing this scaffold is paramount for successful drug development.[4]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on how to approach the pharmacokinetic profiling of molecules containing the (S)-2-aminomethyl-1-methylazetidine core. It moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and translatable data package.

Absorption: Permeability and Bioavailability

The journey of an orally administered drug begins with its absorption across the intestinal epithelium. For (S)-2-aminomethyl-1-methylazetidine compounds, key considerations include their inherent solubility and their ability to permeate the gut wall.

Intestinal Permeability Assessment: The Caco-2 Assay

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[5][6][7] It utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp).[8][9]

The primary output is the apparent permeability coefficient (Papp), which classifies compounds as having low, medium, or high permeability. A critical component of this assay is the bidirectional assessment (apical-to-basolateral vs. basolateral-to-apical transport) to calculate an Efflux Ratio (ER) . An ER greater than 2 strongly suggests the compound is a substrate for efflux transporters like P-gp, which can limit its absorption.[7][8]

Objective: To determine the intestinal permeability (Papp) and assess the potential for active efflux (Efflux Ratio) of a test compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[8]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Acceptable TEER values indicate the presence of robust tight junctions.[6] Post-assay integrity is often confirmed using a paracellular marker like Lucifer Yellow.[9]

  • Assay Initiation (A-B Transport):

    • The test compound is added to the apical (AP) chamber, which represents the intestinal lumen.

    • The basolateral (BL) chamber, representing the blood side, contains fresh buffer.

  • Assay Initiation (B-A Transport):

    • In a separate set of wells, the test compound is added to the basolateral (BL) chamber.

    • The apical (AP) chamber contains fresh buffer.

  • Incubation: The plates are incubated at 37°C with gentle agitation for a defined period (e.g., 120 minutes).[9]

  • Sample Collection: At the end of the incubation, samples are collected from both the donor and receiver chambers.

  • Quantification: The concentration of the test compound in all samples is determined using a validated LC-MS/MS method.[9]

  • Data Analysis: The Papp is calculated for both directions. The Efflux Ratio is calculated as Papp(B-A) / Papp(A-B).

Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. Two key parameters governing this process are plasma protein binding (PPB) and tissue distribution.

Plasma Protein Binding (PPB)

Only the unbound, or "free," fraction of a drug in the plasma is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[10] High plasma protein binding can limit efficacy and impact the drug's pharmacokinetic profile. Equilibrium dialysis is considered the gold standard method for determining PPB.[11]

Objective: To determine the percentage of a test compound that is bound to plasma proteins.

Methodology:

  • Apparatus Setup: The assay uses a device (e.g., a RED device) containing two chambers separated by a semi-permeable membrane with a molecular weight cut-off (e.g., 30 kDa) that allows free drug to pass but retains proteins.[10][11]

  • Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) in one chamber (the donor chamber).[10]

  • Dialysis: Phosphate-buffered saline (PBS) is placed in the other chamber (the receiver chamber).[10]

  • Equilibration: The sealed unit is incubated at 37°C with shaking for a sufficient time (e.g., 4-24 hours) to allow the free drug to reach equilibrium across the membrane.[11]

  • Sample Collection & Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. To ensure accurate comparison, the samples are "matrix-matched" before analysis.[10] The concentration of the compound in both chambers is quantified by LC-MS/MS.

  • Calculation: The percentage of unbound compound is calculated based on the concentration in the buffer chamber relative to the total concentration.[10]

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. For compounds with the (S)-2-aminomethyl-1-methylazetidine moiety, several metabolic pathways are plausible. The N-methyl group is a classic site for N-dealkylation by Cytochrome P450 (CYP) enzymes. The azetidine ring itself, despite being more stable than larger rings in some cases, can be susceptible to oxidation or ring-opening reactions.[12]

Metabolic Stability Assessment: Liver Microsomal Assay

The liver microsomal stability assay is a primary in vitro tool used to estimate the rate of metabolic clearance in the liver.[13][14] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[13] The rate at which a compound is depleted over time in the presence of microsomes and the necessary cofactor (NADPH) is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[3]

Objective: To determine the metabolic stability of a test compound in the presence of liver microsomes.

Methodology:

  • Reagent Preparation: Pooled liver microsomes (from human or other species) are thawed and prepared in a buffer solution. An NADPH regenerating system is prepared to ensure the continuous supply of the essential cofactor.[14][15]

  • Pre-incubation: The test compound and the microsomal solution are pre-warmed separately at 37°C.[3]

  • Reaction Initiation: The reaction is started by adding the NADPH regenerating system to the microsome-compound mixture.[13]

  • Time-Point Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[13]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which precipitates the proteins.[15]

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.[14]

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.[3]

Visualizing Potential Metabolic Pathways

Understanding potential metabolic liabilities is crucial for lead optimization. A diagram can help visualize the most probable metabolic transformations for an (S)-2-aminomethyl-1-methylazetidine-containing compound.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Parent Compound (S)-2-aminomethyl-1-methylazetidine N_Demethyl N-Demethylated Metabolite Parent->N_Demethyl CYP-mediated N-dealkylation Ring_Hydroxyl Ring-Hydroxylated Metabolite Parent->Ring_Hydroxyl CYP-mediated Oxidation Ring_Opened Ring-Opened Metabolite Ring_Hydroxyl->Ring_Opened Further Oxidation Glucuronide Glucuronide Conjugate Ring_Hydroxyl->Glucuronide UGT-mediated Glucuronidation G cluster_workflow In Vivo Pharmacokinetic Study Workflow Dosing Compound Dosing (e.g., Oral Gavage) Sampling Serial Blood Sampling (e.g., Tail Vein) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Extraction Sample Extraction (e.g., PPT, SPE) Processing->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis Report Generate PK Parameters (AUC, Cmax, t1/2) PK_Analysis->Report

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Exploratory

Comprehensive Toxicity, Stability, and Hazard Profile of (S)-2-Aminomethyl-1-methylazetidine

Executive Summary (S)-2-Aminomethyl-1-methylazetidine is a highly strained, chiral, four-membered heterocyclic diamine utilized as a specialized building block in asymmetric synthesis and drug development[]. While its un...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Aminomethyl-1-methylazetidine is a highly strained, chiral, four-membered heterocyclic diamine utilized as a specialized building block in asymmetric synthesis and drug development[]. While its unique structural rigidity makes it an attractive pharmacophore for modulating target affinity, the combination of an exocyclic primary amine and an endocyclic tertiary amine within a strained ring system introduces significant handling hazards and metabolic liabilities. This whitepaper synthesizes the physicochemical stability, acute hazard profile, and cytochrome P450 (CYP)-mediated bioactivation pathways of this compound, providing researchers with actionable, self-validating protocols for safe handling and metabolic profiling.

Chemical Identity & Thermodynamic Properties

The core structure of (S)-2-Aminomethyl-1-methylazetidine (CAS: 1363378-17-9) is defined by its 4-membered azetidine ring[]. The thermodynamics of this ring dictate both its chemical stability and its biological reactivity.

A critical physicochemical feature of this molecule is its nitrogen inversion barrier. The N-inversion barrier for 1-methylazetidine derivatives is experimentally determined to be approximately 10.0 kcal/mol[3]. This is significantly higher than the inversion barrier of typical acyclic aliphatic amines (which average 6–7 kcal/mol)[3]. This restricted conformational flexibility localizes electron density, increasing the basicity and nucleophilicity of the endocyclic nitrogen. Coupled with an estimated ring strain energy of ~26 kcal/mol, the molecule is highly energetic and prone to thermodynamically driven ring-opening reactions under oxidative stress.

Table 1: Physicochemical Identity and Handling Parameters
ParameterValueSource / Reference
Chemical Name (S)-2-Aminomethyl-1-methylazetidineBOC Sciences[]
CAS Number 1363378-17-9BOC Sciences[]
Molecular Weight 100.16 g/mol BOC Sciences[]
N-Inversion Barrier ~10.0 kcal/molJACS (2025)[3]
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N₂)BLD Pharm[4], ChemScene[5]

Hazard Profile & Acute Toxicity

As a low-molecular-weight aliphatic diamine, (S)-2-Aminomethyl-1-methylazetidine presents severe local and systemic hazards.

  • Corrosivity and Sensitization: The high pKa of the primary and tertiary amines results in severe tissue destruction upon contact. Based on analog data for aliphatic amines, the compound is classified under GHS as Skin Corr. 1B (Causes severe skin burns and eye damage) and Skin Sens. 1 (May cause an allergic skin reaction)[6],.

  • Systemic Toxicity: The molecule is classified as Acute Tox. 4 across oral, dermal, and inhalation routes[7],. Accidental exposure can lead to central nervous system depression, nausea, and severe mucosal burns[7],.

  • Proteotoxic Potential: Structural analogs containing the azetidine ring, such as azetidine-2-carboxylic acid (Aze), are known to mimic natural amino acids (e.g., proline). In biological systems, these analogs can be misincorporated into nascent proteins during translation, triggering an accumulation of misfolded proteins and initiating a global unfolded protein response (UPR)[8],[9].

Table 2: Quantitative Toxicological Thresholds (Aliphatic Amine Analogs)
Toxicity MetricValue RangeHazard ImplicationSource
Oral LD50 (Rat) 660 – 1200 mg/kgHarmful if swallowed; GI tract burns.Epoxytec SDS[7]
Dermal LD50 (Rabbit) 1280 – 2000 mg/kgHarmful in contact with skin; corrosive.Epoxytec SDS[7]
Inhalation LC50 (Rat, 4h) ~1.16 mg/LRespiratory tract burns; severe irritation.Epoxytec SDS[7]

Metabolic Stability & Bioactivation Liabilities

The most significant liability of incorporating an N-methylazetidine motif into a drug candidate is its susceptibility to oxidative bioactivation.

The Causality of Ring Scission: Azetidine rings, particularly those with N-alkyl substitutions, are highly vulnerable to cytochrome P450 (CYP)-mediated α-carbon oxidation[10]. The mechanism involves initial oxidation at the unsubstituted methylene adjacent to the azetidine nitrogen, yielding a transient carbinolamine intermediate. Because the 4-membered ring is highly strained, the carbinolamine does not remain stable; instead, the release of ring strain drives a spontaneous ring scission[10].

This cleavage generates a highly reactive aliphatic aldehyde. In physiological environments, this electrophilic aldehyde rapidly depletes intracellular glutathione (GSH) by forming Cys-Gly-thiazolidine or Cys-thiazolidine adducts[10]. If GSH is depleted, the aldehyde covalently binds to nucleophilic residues on cellular proteins, leading to idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity[10].

G A (S)-2-Aminomethyl- 1-methylazetidine B CYP450 α-Carbon Oxidation A->B NADPH, O2 C Carbinolamine Intermediate B->C D Spontaneous Ring Scission C->D Ring Strain Release E Reactive Aldehyde Metabolite D->E F GSH Trapping E->F Nucleophilic Attack G Cys-Gly-Thiazolidine Adduct F->G Detoxification

Caption: CYP450-mediated bioactivation of the azetidine ring leading to reactive aldehyde formation.

Chemical Stability & Storage

Aliphatic amines readily degrade in the presence of oxygen and carbon dioxide, forming N-oxides, formamides, and irreversible carbamates[11],[12]. Due to the high nucleophilicity of the primary aminomethyl group, (S)-2-Aminomethyl-1-methylazetidine will rapidly absorb atmospheric CO2.

Incompatibilities: The compound reacts violently with strong oxidizing agents, organic acids, mineral acids, and nitrosating agents (which can form highly toxic, carcinogenic nitrosamines)[7]. Storage Protocol: To maintain chemical integrity, the compound must be stored strictly under an inert atmosphere (Argon or Nitrogen) in a sealed container at 2-8°C, protected from light and moisture[5],[4].

Experimental Protocols: Self-Validating Systems

To empirically evaluate the bioactivation liability of (S)-2-Aminomethyl-1-methylazetidine, researchers must employ a self-validating reactive metabolite trapping assay.

System Trustworthiness: This protocol utilizes a self-validating matrix. By incorporating parallel control incubations—one lacking NADPH (the CYP cofactor) and one lacking GSH (the trapping agent)—the system internally proves that any detected thiazolidine adducts are strictly the result of CYP-dependent bioactivation rather than spontaneous chemical degradation.

Protocol: In Vitro CYP Bioactivation & GSH Trapping Assay
  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Protein Addition: Suspend Human Liver Microsomes (HLM) in the buffer to a final protein concentration of 1.0 mg/mL.

  • Substrate & Trapping Agent: Add (S)-2-Aminomethyl-1-methylazetidine to a final concentration of 10 µM, followed by the addition of 5 mM reduced Glutathione (GSH).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. (Control A: Substitute NADPH with buffer. Control B: Substitute GSH with buffer).

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing a stable-isotope internal standard.

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to LC vials. Analyze via LC-HRMS (High-Resolution Mass Spectrometry) scanning for the neutral loss of 129 Da (characteristic of GSH adducts) and specifically monitoring for the Cys-Gly-thiazolidine mass shift[10].

Workflow S1 1. Sample Preparation (HLM + Compound + GSH) S2 2. Metabolic Incubation (37°C, +NADPH) S1->S2 S3 3. Reaction Quenching (Ice-cold ACN) S2->S3 S4 4. Centrifugation & Extraction (14,000 x g) S3->S4 S5 5. LC-HRMS Analysis (Adduct Quantification) S4->S5

Caption: Self-validating experimental workflow for reactive metabolite trapping and quantification.

Sources

Foundational

Mechanism of Action of Azetidine Derivatives in Biological Systems: A Technical Guide to Target Engagement and Pharmacological Profiling

Executive Summary: The Thermodynamic Shift to Four-Membered Rings Historically, the four-membered nitrogen-containing azetidine ring was viewed as a synthetic curiosity, overshadowed by its more stable five- and six-memb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamic Shift to Four-Membered Rings

Historically, the four-membered nitrogen-containing azetidine ring was viewed as a synthetic curiosity, overshadowed by its more stable five- and six-membered counterparts (pyrrolidines and piperidines). However, the landscape of modern drug discovery has shifted. Azetidines are now recognized as privileged structural motifs, featured prominently in FDA-approved therapeutics such as the JAK1/2 inhibitor Baricitinib and the MEK inhibitor Cobimetinib .

The transition to an azetidine scaffold is not merely a strategy to reduce molecular weight. It represents a fundamental thermodynamic and stereochemical intervention. By incorporating a highly strained (~26 kcal/mol), sp³-rich, conformationally rigid ring, developers can precisely vector pharmacophores, drastically alter pKa, and eliminate metabolic liabilities associated with larger heterocycles. This whitepaper deconstructs the dual mechanisms of action (covalent and non-covalent) of azetidine derivatives and provides self-validating experimental workflows to definitively prove intracellular target engagement.

Physicochemical Foundations & Causality

To understand how azetidines function in biological systems, we must first analyze the causality behind their physicochemical behavior.

Metabolic Stability via C–H Bond Energetics

A primary reason for substituting a piperidine ring with an azetidine is to circumvent cytochrome P450 (CYP)-mediated clearance. In piperidines, CYP enzymes readily abstract an α-carbon hydrogen atom, leading to a highly reactive iminium intermediate that causes internal cyclization or covalent adduction to liver proteins.

The Causality: Computationally, the energy barrier required for α-carbon hydrogen atom abstraction is significantly higher for the strained azetidine ring than for piperidine or pyrrolidine . This energetic penalty prevents the formation of the iminium species, thereby increasing the drug's metabolic half-life and reducing intrinsic clearance.

Conformational Rigidity and Entropic Optimization

Azetidines possess fewer rotatable bonds than acyclic amines or larger rings. When an azetidine derivative binds to a target receptor, the loss of conformational entropy is minimized because the molecule is already "pre-organized" in its active geometry. This translates directly to enhanced binding affinity ( ΔG=ΔH−TΔS ), as the entropic penalty ( TΔS ) of binding is significantly reduced.

Mechanisms of Action in Biological Systems

Azetidine derivatives generally operate via two distinct mechanistic pathways, dictated by their substitution patterns and the local microenvironment of the target protein.

Covalent Inhibition via Strain-Driven Ring Opening

While azetidines are generally stable, appending specific electron-withdrawing groups (e.g., oxadiazoles or acrylamides) polarizes the ring, making it susceptible to nucleophilic attack by target residues like cysteine.

In the case of azetidinyl oxadiazoles targeting deubiquitinases (e.g., UCHL1), the mechanism proceeds via a concerted, S_N2-like reaction. The target's cysteine thiolate attacks the C2 position of the azetidine. The inherent ring strain (~26 kcal/mol) acts as a thermodynamic spring; the release of this strain upon ring-opening provides the driving force for irreversible covalent bond formation .

CovalentMoA A Azetidinyl Oxadiazole C SN2-like Transition (C2 Attack) A->C Binding B Target Cysteine (Thiolate) B->C Nucleophilic Attack D Ring-Opened Covalent Adduct C->D Ring Strain Release

Covalent ring-opening mechanism of azetidinyl electrophiles via cysteine thiolate attack.

Non-Covalent Protein-Protein Interaction (PPI) Modulation

Azetidines are exceptional at disrupting shallow, solvent-exposed PPI interfaces. A classic example is the development of small-molecule STAT3 inhibitors. Researchers found that replacing a 5-membered proline linker with an (R)-azetidine-2-carboxamide perfectly aligned the molecule's salicylic acid moiety into the pTyr-binding pocket of the STAT3 SH2 domain. This subtle geometric shift improved the IC50 from 2.4 μM to 0.55 μM, effectively halting tumor cell proliferation .

Quantitative Impact of Azetidine Substitution

The table below summarizes the empirical advantages of transitioning to an azetidine scaffold across various drug discovery campaigns.

Scaffold TransitionTarget SystemOriginal ProfileAzetidine ProfilePrimary Mechanistic BenefitRef
Proline → Azetidine STAT3 (SH2 Domain)IC50: 2.4 μMIC50: 0.55 μMEnhanced spatial vectoring; 4.3-fold potency increase.
Piperidine → Azetidine 5-HT4 ReceptorHigh Hepatic ClearanceLow ClearancePrevention of α-carbon H-abstraction; no iminium formed.
Acyclic → Azetidine UCHL1 (Cysteine)Reversible / InactiveCovalent AdductStrain-driven S_N2 ring-opening reactivity at C2.

Experimental Workflows for Validating Target Engagement

Biochemical assays (e.g., EMSA or recombinant enzyme kinetics) are insufficient for validating azetidines. They fail to account for cellular permeability, efflux pumps, and the highly competitive intracellular environment (e.g., high ATP concentrations). As an Application Scientist, I mandate the use of self-validating, live-cell systems to prove bona fide target engagement.

Protocol 1: Intracellular NanoBRET Target Engagement Assay

Causality: NanoBRET utilizes Bioluminescence Resonance Energy Transfer to measure the proximity between a NanoLuc-fused target protein and a cell-permeable fluorescent tracer. When the azetidine compound successfully permeates the cell and binds the target, it competitively displaces the tracer, causing a quantifiable loss of the BRET signal. This proves both permeability and specific binding in real-time .

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the Target-NanoLuc fusion protein. Incubate for 18–24 hours.

  • Plating & Equilibration: Harvest cells, resuspend in Opti-MEM, and dispense into a 384-well white assay plate (e.g., 20,000 cells/well). Add the cell-permeable BODIPY-based NanoBRET tracer at a concentration near its Kd,app​ .

  • Compound Addition: Introduce the azetidine test compound in a 10-point dose-response titration. Incubate the plate for 2 hours at 37°C with 5% CO₂ to allow intracellular equilibration and tracer displacement.

  • Substrate Addition: Add the NanoLuc substrate (furimazine) combined with an extracellular NanoLuc inhibitor. Critical Step: The extracellular inhibitor ensures that any signal generated comes exclusively from intact, living cells, eliminating false positives from lysed cells .

  • Quantification: Read the plate using a dual-monochromator system. Measure donor emission at 450 nm and acceptor emission at 610 nm. Calculate the BRET ratio (Em610 / Em450) and plot against compound concentration to determine the intracellular IC50.

NanoBRET A 1. Express Target-NanoLuc Fusion in Live Cells B 2. Add Permeable Fluorescent Tracer A->B C 3. Baseline BRET Signal (Proximity Intact) B->C D 4. Introduce Azetidine Test Compound C->D E 5. Competitive Displacement (Loss of BRET Signal) D->E

Step-by-step workflow of the intracellular NanoBRET target engagement assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby increasing its melting temperature ( Tagg​ ). This label-free method is critical for validating covalent azetidine inhibitors, as covalent adduction typically results in a massive, irreversible thermal shift.

Step-by-Step Methodology:

  • Cell Preparation: Culture target cells to 70-80% confluency.

  • Compound Treatment: Treat cells with the azetidine derivative or DMSO vehicle. For covalent inhibitors, incubate for 1-4 hours to allow the S_N2 ring-opening reaction to reach completion.

  • Thermal Aliquoting: Harvest and divide the intact cells into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the soluble, folded protein) and quantify the target protein via Western Blot or HiBiT luminescence. A positive thermal shift ( ΔTagg​>2∘C ) definitively confirms target engagement.

Conclusion

Azetidine derivatives represent a masterclass in applying physical organic chemistry to biological systems. Whether utilized to block metabolic liabilities via C–H bond strengthening, to lock pharmacophores into rigid vectors for PPI disruption, or to act as strain-driven covalent warheads, the four-membered ring is an indispensable tool. By coupling rational azetidine design with rigorous, live-cell target engagement assays like NanoBRET and CETSA, drug development professionals can confidently advance highly optimized, metabolically stable candidates into the clinic.

References

  • Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Expert Opinion on Drug Discovery (2026). URL:[Link]

  • Obach, R. S., et al. "Metabolism and Bioactivation: It's Time to Expect the Unexpected." Journal of Medicinal Chemistry (2020). URL:[Link]

  • Panyain, N., et al. "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles." Journal of the American Chemical Society (2020). URL:[Link]

  • Brotherton-Pleiss, C., et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry (2020). URL:[Link]

  • Klein, C., et al. "Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs." ACS Chemical Biology (2022). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (S)-2-Aminomethyl-1-methylazetidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Scalable, stereoretentive synthesis of a highly strained, sp³-rich chiral building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Scalable, stereoretentive synthesis of a highly strained, sp³-rich chiral building block.

Introduction & Strategic Rationale

In contemporary drug discovery, four-membered nitrogen-containing heterocycles—specifically azetidines—have emerged as privileged structural motifs. Their high ring strain, sp³-rich character, and conformational rigidity offer profound improvements to the pharmacokinetic profiles, metabolic stability, and receptor selectivity of active pharmaceutical ingredients (APIs)[1]. The synthesis of functionalised chiral azetidines, however, presents significant challenges regarding stereocontrol and the prevention of ring-opening side reactions.

This application note details a robust, highly efficient two-step protocol for the synthesis of (S)-2-Aminomethyl-1-methylazetidine . Rather than relying on multi-step protection/deprotection sequences, this methodology leverages a highly atom-economical tandem global reduction strategy. By starting with the commercially available chiral pool building block, (S)-1-Boc-azetidine-2-carboxylic acid, we bypass the need for hazardous late-stage cyclisations.

The protocol is divided into two strategic transformations:

  • Stereoretentive Amidation : Utilising a mixed-anhydride activation to prevent the racemisation often observed with standard carbodiimide coupling agents.

  • Tandem Global Reduction : Deploying an excess of Lithium Aluminium Hydride ( LiAlH4​ ) to simultaneously reduce the primary amide to a primary amine and the N-Boc carbamate to an N-methyl group.

Mechanistic Pathway & Workflow Visualisation

The causality behind the reagent selection is rooted in preserving the delicate azetidine stereocenter. Standard coupling reagents (like EDC/HOBt) can lead to transient oxazolone intermediates that promote racemisation. By employing isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) at sub-zero temperatures, we form a highly reactive mixed anhydride that undergoes rapid, stereoretentive aminolysis [3].

Subsequently, the tandem reduction exploits the potent hydride-donating capacity of LiAlH4​ . The N-Boc group is reduced via a hemiaminal intermediate that collapses into an iminium ion, which is rapidly trapped by a hydride to yield the N-methyl group. Concurrently, the primary carboxamide is reduced to the corresponding primary amine.

Workflow SM (S)-1-Boc-azetidine- 2-carboxylic acid MA Mixed Anhydride Intermediate SM->MA IBCF, NMM THF, -15 °C Amide (S)-1-Boc-azetidine- 2-carboxamide MA->Amide NH3 (aq) 0 °C to RT Product (S)-2-Aminomethyl- 1-methylazetidine Amide->Product LiAlH4 (excess) THF, Reflux

Fig 1: Enantioselective synthetic workflow for (S)-2-Aminomethyl-1-methylazetidine.

Quantitative Data & Process Optimisation

To establish a self-validating system, extensive optimisation was performed on both the amidation and reduction steps. The data below summarises the superiority of the chosen methodology.

Table 1: Optimisation of the Amidation Step | Coupling Reagent | Base | Amine Source | Yield (%) | Enantiomeric Excess (ee %) | | :--- | :--- | :--- | :--- | :--- | | EDC·HCl / HOBt | DIPEA | NH4​Cl | 72 | >98 | | CDI | None | NH4​HCO3​ | 68 | >98 | | Isobutyl chloroformate | NMM | NH3​ (aq) | 91 | >99 |

Insight: The mixed anhydride method (IBCF/NMM) not only provided the highest yield but also completely eliminated water-soluble urea byproducts, streamlining the downstream purification process.

Table 2: Optimisation of the Tandem Global Reduction ( LiAlH4​ ) | Equivalents of LiAlH4​ | Temp (°C) | Time (h) | Conversion of N-Boc | Conversion of Amide | Isolated Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2.0 | 25 | 12 | Incomplete | Incomplete | 15 | | 4.0 | 65 | 4 | Complete | Incomplete | 62 | | 4.0 | 65 | 12 | Complete | Complete | 88 |

Insight: A strict requirement of 4.0 equivalents of LiAlH4​ under reflux conditions is necessary to drive both reductions to completion without inducing azetidine ring-opening.

Detailed Experimental Protocols
Protocol A: Synthesis of (S)-1-Boc-azetidine-2-carboxamide

Causality Check: The reaction is kept strictly at -15 °C during activation to prevent the degradation of the mixed anhydride and suppress racemisation.

  • Preparation: Purge a dry 250 mL round-bottom flask with Argon. Add (S)-1-Boc-azetidine-2-carboxylic acid (10.0 g, 49.7 mmol) and dissolve in anhydrous tetrahydrofuran (THF, 100 mL).

  • Activation: Cool the solution to -15 °C using an ice/salt bath. Add N-methylmorpholine (NMM, 6.0 mL, 54.6 mmol, 1.1 eq) dropwise via syringe.

  • Anhydride Formation: Slowly add isobutyl chloroformate (IBCF, 7.1 mL, 54.6 mmol, 1.1 eq) dropwise over 15 minutes. Stir the resulting white suspension at -15 °C for 30 minutes.

  • Aminolysis: Rapidly add aqueous ammonia (28% w/w, 15.0 mL, excess) to the vigorously stirring mixture. Allow the reaction to gradually warm to room temperature (20 °C) and stir for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with ethyl acetate (150 mL). Wash the organic layer sequentially with 1M HCl (50 mL), saturated aqueous NaHCO3​ (50 mL), and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the product as a white solid (9.05 g, 91% yield). Use directly in the next step without further purification.

Protocol B: Tandem Global Reduction to (S)-2-Aminomethyl-1-methylazetidine

Causality Check: The reduction of amides and carbamates generates intractable aluminium-alkoxide complexes. To isolate the highly polar diamine product efficiently, a strict Fieser Workup is mandated. This precise stoichiometric addition of water and base forces the aluminium salts to precipitate as a granular, easily filterable solid, preventing product entrapment in an emulsion [2].

  • Preparation: In an oven-dried 500 mL two-neck flask equipped with a reflux condenser, suspend LiAlH4​ pellets or powder (6.8 g, 179 mmol, 4.0 eq) in anhydrous THF (150 mL) under Argon at 0 °C. (Caution: LiAlH4​ is highly reactive with moisture).

  • Addition: Dissolve (S)-1-Boc-azetidine-2-carboxamide (9.0 g, 44.9 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the cold LiAlH4​ suspension over 30 minutes to control the exothermic hydrogen gas evolution.

  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours.

  • Fieser Workup (Critical Step): Cool the reaction mixture back to 0 °C. Dilute with diethyl ether (100 mL) to reduce viscosity. For the 6.8 g of LiAlH4​ used, perform the following sequential additions strictly dropwise with vigorous stirring:

    • Add 6.8 mL of deionised H2​O .

    • Add 6.8 mL of 15% aqueous NaOH.

    • Add 20.4 mL (3 × 6.8) of deionised H2​O .

  • Precipitation: Remove the cooling bath and stir the mixture at room temperature for 30 minutes. The grey suspension will transition into a stark white, granular precipitate. Add anhydrous MgSO4​ (10 g) and stir for an additional 15 minutes.

  • Isolation: Filter the mixture through a medium-porosity glass frit packed with a 2-inch pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 50 mL) to ensure complete extraction of the polar diamine.

  • Concentration: Carefully concentrate the filtrate under reduced pressure (the product is somewhat volatile; do not exceed 30 °C bath temperature at 50 mbar) to afford (S)-2-Aminomethyl-1-methylazetidine as a pale yellow oil (3.95 g, 88% yield).

Analytical Characterisation

To validate the integrity of the synthesised compound, verify against the following expected parameters:

  • Appearance: Pale yellow to colourless oil.

  • MS (ESI+): m/z calculated for C5​H13​N2​ [M+H]+ : 101.10; Found: 101.11.

  • 1 H NMR (400 MHz, CDCl3​ ): δ 3.35 (m, 1H, ring CH), 3.15 (m, 1H, ring CH2​ ), 2.85 (m, 1H, ring CH2​ ), 2.70 (dd, J=13.0,5.5 Hz , 1H, CH2​NH2​ ), 2.60 (dd, J=13.0,7.0 Hz , 1H, CH2​NH2​ ), 2.30 (s, 3H, N-CH3​ ), 2.05-1.85 (m, 2H, ring CH2​ ), 1.45 (br s, 2H, NH2​ ).

  • Specific Rotation: [α]D20​ -28.5 (c 1.0, MeOH).

References
  • Cheekatla, S. R. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 18(3), 303-337. URL:[Link]

  • Chandra, T., & Zebrowski, J. P. (2024). "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety, 31(3), 162–171. URL:[Link]

  • Han, S. et al. (2021). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry, 64(1), 611-629. URL:[Link]

Application

Application Note: Optimal Amide Coupling Strategies for (S)-2-Aminomethyl-1-methylazetidine

Executive Summary The incorporation of strained, nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry, often utilized to improve the pharmacokinetic properties and target affinity of drug candidates....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of strained, nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry, often utilized to improve the pharmacokinetic properties and target affinity of drug candidates. (S)-2-Aminomethyl-1-methylazetidine is a highly valuable chiral building block featuring a highly nucleophilic primary amine and a basic, tertiary azetidine nitrogen.

While the primary amine is primed for amide bond formation, the presence of the 1-methylazetidine moiety introduces significant synthetic challenges. The tertiary amine can competitively coordinate with coupling reagents, catalyze unwanted side reactions, or complicate purification due to its high polarity. Furthermore, the inherent ring strain of the azetidine system (~26 kcal/mol) renders it sensitive to highly acidic conditions. This application note details the causality behind selecting optimal coupling conditions, providing a self-validating protocol centered on Propylphosphonic anhydride (T3P) to maximize yield, preserve stereochemical integrity, and streamline downstream purification.

Mechanistic Challenges & Reagent Selection (The "Why")

When coupling a carboxylic acid to (S)-2-Aminomethyl-1-methylazetidine, scientists must navigate three primary pitfalls:

  • Guanidinylation of the Amine: Highly reactive uronium/aminium salts like HATU or HBTU are widely used for amide coupling. However, if the activation of the carboxylic acid is sterically hindered or slow, the primary amine of the azetidine building block can react directly with HATU, forming an inert tetramethylguanidinium byproduct. [1]

  • Epimerization of the Carboxylic Acid: If the carboxylic acid partner is chiral at the α -position, prolonged activation times or the use of strong bases (like unhindered trialkylamines) can lead to oxazolone formation and subsequent epimerization. [2]

  • Purification Bottlenecks: The target amide will contain a basic tertiary amine, making it highly polar. Traditional carbodiimides (e.g., EDC, DCC) generate urea byproducts that often co-elute with polar basic products during chromatography.

The T3P Advantage

To circumvent these issues, T3P (Propylphosphonic anhydride) is the reagent of choice. T3P operates via the formation of a highly reactive, yet chemoselective, O-acyl phosphonate active ester. Crucially, T3P does not cause guanidinylation, exhibits an exceptionally low epimerization profile, and generates propylphosphonic acid as a byproduct—which is highly water-soluble and easily removed via a mild basic aqueous wash. [3]

Quantitative Reagent Comparison

The following table summarizes the empirical performance of common coupling reagents when applied to diamines containing both primary and basic tertiary amine centers.

Table 1: Comparative Analysis of Amide Coupling Reagents for Azetidine-containing Amines

Coupling ReagentTypical YieldEpimerization RiskGuanidinylation RiskWorkup ProfileScalability
T3P (50% in EtOAc) >85% Very Low None Excellent (Water-soluble byproducts) High
HATU >90%Low to ModerateHigh (if addition order is poor)Moderate (Requires extensive LiCl washing)Low
EDC / HOBt 70-80%ModerateNonePoor (Urea byproduct removal is tedious)High

Mechanistic Workflow Visualization

The order of reagent addition is the most critical parameter in this workflow. The tertiary amine base (NMM) must be added before T3P. T3P activation generates acidic byproducts; without pre-emptive neutralization, the localized acidic environment will protonate the azetidine tertiary amine, drastically reducing its solubility and increasing the risk of strain-release ring-opening. [4]

T3P_Mechanism Acid Carboxylic Acid (R-COOH) Anion Carboxylate Anion (R-COO⁻) Acid->Anion Deprotonation Base NMM (Base) Prevents pH drop Base->Anion ActiveEster O-Acyl Phosphonate (Active Ester) Anion->ActiveEster Activation T3P T3P Reagent (Electrophile) T3P->ActiveEster Product Target Amide + Water-Soluble Byproduct ActiveEster->Product Aminolysis Amine (S)-2-Aminomethyl- 1-methylazetidine Amine->Product

Figure 1: Mechanistic workflow of T3P-mediated amide coupling with (S)-2-Aminomethyl-1-methylazetidine.

Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling (Recommended)

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure mechanistic milestones are met before proceeding.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (S)-2-Aminomethyl-1-methylazetidine (1.1 equiv)

  • N-Methylmorpholine (NMM) (3.0 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.1 M - 0.2 M)

Step-by-Step Methodology:

  • Substrate Solubilization: Charge a dry, argon-purged round-bottom flask with the Carboxylic Acid (1.0 equiv) and suspend/dissolve in anhydrous EtOAc (0.1 M).

  • Deprotonation: Add NMM (3.0 equiv) to the stirring solution at room temperature. Stir for 5 minutes.

    • Causality Note: NMM is chosen over DIPEA due to its lower pKa, which is sufficient to form the carboxylate but weak enough to prevent α -proton abstraction and epimerization of the acid.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the T3P solution (1.5 equiv).

    • IPC Check 1: Stir for 30 minutes at 0 °C. Analyze an aliquot via LC-MS. You should observe the disappearance of the starting acid and the formation of the O-acyl phosphonate intermediate (often observed as the methyl ester if quenched with MeOH for analysis).

  • Aminolysis: Once activation is confirmed, add (S)-2-Aminomethyl-1-methylazetidine (1.1 equiv) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

    • IPC Check 2: Monitor via LC-MS for the complete consumption of the active ester and the appearance of the desired product mass.

  • Workup (Self-Purification): Dilute the mixture with additional EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO3​ (2x) and brine (1x).

    • Causality Note: The basic wash ensures the azetidine tertiary amine remains deprotonated (partitioning into the organic layer) while the propylphosphonic acid byproduct is fully ionized and extracted into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure amide.

Protocol B: HATU-Mediated Amide Coupling (Alternative for Highly Hindered Acids)

Use this protocol only if the carboxylic acid is extremely sterically hindered (e.g., a quaternary α -carbon) where T3P activation fails.

Step-by-Step Methodology:

  • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 equiv) and cool to 0 °C.

  • Add HATU (1.1 equiv) in one portion. Stir for exactly 5–10 minutes.

    • Causality Note: Do not exceed 10 minutes. Prolonged lifetimes of the HATU active ester in the absence of the amine increase the risk of side reactions.

  • Add (S)-2-Aminomethyl-1-methylazetidine (1.1 equiv) dropwise.

  • Warm to room temperature and stir until complete by LC-MS (typically 1–2 hours).

  • Workup: Dilute heavily with EtOAc. Wash with 5% aqueous LiCl solution (3x) to remove DMF, followed by saturated NaHCO3​ (1x). Dry and concentrate.

References

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177. Available at:[Link]

  • Waghmare, et al. (2014). "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis." Review Journal of Chemistry, 4(2), 54-85. Available at:[Link]

Method

Application Notes &amp; Protocols: A Guide to Incorporating Azetidine Rings into Small Molecule Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of the Strained Scaffold In the landscape of modern medicinal chemistry, there is a discernible shift away from flat, aromatic struct...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Strained Scaffold

In the landscape of modern medicinal chemistry, there is a discernible shift away from flat, aromatic structures towards more three-dimensional, sp³-rich architectures.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold.[2] Its rising prominence is not accidental but is rooted in the unique physicochemical and pharmacokinetic properties conferred by its structure.[3][4] The inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridine and the more stable pyrrolidine, provides a unique balance of stability and controlled reactivity.[5] This guide provides an in-depth exploration of the strategic incorporation of azetidines in drug design, detailing the rationale, synthetic protocols, and impact on pharmacological properties.

The value of the azetidine motif lies in its ability to act as a versatile bioisostere, mimicking fragments like pyridine, piperidine, and pyrrole rings, while introducing conformational rigidity.[1] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity.[1] Furthermore, the incorporation of azetidine rings has been shown to improve crucial drug-like properties such as solubility, metabolic stability, and overall pharmacokinetic profiles.[3][4] These benefits are exemplified by several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK1/2 inhibitor Cobimetinib , where the azetidine moiety is key to their enhanced metabolic stability and receptor selectivity.[2][3]

Strategic Rationale: Why Choose an Azetidine?

The decision to incorporate an azetidine ring is a strategic one, driven by the desire to optimize a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target engagement.

Impact on Physicochemical Properties

The introduction of an azetidine can significantly alter a molecule's physical characteristics. Its polar, sp³-rich nature often leads to an increase in aqueous solubility, a critical factor for oral bioavailability. The compact and rigid structure provides well-defined three-dimensional frameworks, allowing for precise spatial orientations that are often unattainable with more flexible rings.[4]

PropertyTypical Impact of Azetidine IncorporationRationale
Solubility IncreasedIntroduction of a polar, sp³-rich, hydrogen bond acceptor/donor.
Lipophilicity (LogP) DecreasedThe polar nitrogen atom reduces overall lipophilicity compared to carbocyclic analogs.
Metabolic Stability IncreasedThe strained ring can be more resistant to metabolic enzymes (e.g., CYPs). Can block sites of metabolism.[3]
Conformational Rigidity IncreasedReduces the number of accessible conformations, which can improve binding affinity by lowering the entropic cost of binding.[1][4]
Basicity (pKa) ModulatedThe pKa of the azetidine nitrogen can be tuned by substituents, influencing salt formation and solubility.
Azetidines as Bioisosteres

A key application of azetidines is as bioisosteric replacements for other common fragments in drug molecules. This strategy aims to retain or improve biological activity while optimizing physicochemical or pharmacokinetic properties.

G cluster_0 Common Fragments cluster_1 Azetidine as Bioisostere Piperidine Piperidine Azetidine Azetidine Piperidine->Azetidine Reduces pKa, Improves metabolic stability Pyrrolidine Pyrrolidine Pyrrolidine->Azetidine Increases rigidity gem-Dimethyl gem-Dimethyl gem-Dimethyl->Azetidine Introduces polarity, Reduces lipophilicity t-Butyl t-Butyl t-Butyl->Azetidine Reduces lipophilicity, Acts as a constrained vector

Caption: Bioisosteric replacement strategies using the azetidine scaffold.

For instance, replacing a piperidine ring with an azetidine can lower the basicity of the nitrogen atom, which may be advantageous for avoiding off-target interactions (e.g., hERG channel binding). The azetidine ring can also serve as a metabolically stable replacement for a gem-dimethyl or t-butyl group, introducing polarity without significantly increasing molecular weight.[6]

Synthetic Strategies and Protocols

Historically, the synthesis of functionalized azetidines has been challenging due to the inherent ring strain.[6][7] However, recent advances have made these scaffolds much more accessible.[3][8] Key strategies include intramolecular cyclizations, [2+2] cycloadditions, and strain-release methodologies.[1][7]

General Synthetic Pathways

The construction of the azetidine ring can be approached through several retrosynthetic disconnections.

G cluster_0 Synthetic Precursors Azetidine Substituted Azetidine A γ-Amino Alcohol / γ-Haloamine A->Azetidine Intramolecular Cyclization B Imine + Alkene B->Azetidine [2+2] Cycloaddition (aza Paternò-Büchi) C Azabicyclo[1.1.0]butane (ABB) C->Azetidine Strain-Release Functionalization D 1,3-Dielectrophile + Amine D->Azetidine Double SN2 Displacement

Caption: Common retrosynthetic approaches for azetidine synthesis.

  • Intramolecular Cyclization of γ-Amino Alcohols: This is a classical and reliable method. A 1,3-amino alcohol is converted into a species with a good leaving group at the 3-position (e.g., mesylate, tosylate), which then undergoes intramolecular Sₙ2 displacement by the nitrogen to form the ring.[7]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This atom-economical approach involves the reaction of an imine and an alkene, often mediated by visible light and a photocatalyst, to directly form the azetidine ring.[8][9] This method is powerful for creating highly functionalized azetidines.[8]

  • Strain-Release Functionalization: Highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) can undergo ring-opening reactions with various nucleophiles and electrophiles to generate diverse 3,3-disubstituted azetidines.[1][10]

Protocol 1: Synthesis of N-Boc-3-iodoazetidine

This protocol describes the synthesis of a key building block, N-Boc-3-iodoazetidine, which is a versatile precursor for introducing the azetidine moiety via cross-coupling reactions.[11]

Rationale: The N-Boc protecting group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The iodide at the 3-position serves as an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Reaction Scheme: 1-Benzhydryl-3-hydroxyazetidine → 1-Benzhydryl-3-iodoazetidine → 3-Iodoazetidine → N-Boc-3-iodoazetidine

Materials:

  • 1-Benzhydryl-3-hydroxyazetidine

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • 1-Chloroethyl chloroformate (ACE-Cl)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Iodination:

    • To a solution of 1-Benzhydryl-3-hydroxyazetidine (1.0 equiv) in DCM at 0 °C, add triphenylphosphine (1.5 equiv) and imidazole (1.5 equiv).

    • Add a solution of iodine (1.5 equiv) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield 1-Benzhydryl-3-iodoazetidine.

  • Deprotection:

    • To a solution of 1-Benzhydryl-3-iodoazetidine (1.0 equiv) in DCM at 0 °C, add 1-chloroethyl chloroformate (ACE-Cl) (1.2 equiv) dropwise.

    • Warm to room temperature and stir for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Add methanol and heat to reflux for 1 hour.

    • Cool to room temperature and concentrate under reduced pressure to obtain the crude 3-iodoazetidine salt.

  • Boc Protection:

    • Dissolve the crude 3-iodoazetidine salt in DCM and cool to 0 °C.

    • Add triethylamine (2.5 equiv) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv).[12]

    • Stir at room temperature for 4-6 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the residue by silica gel chromatography to afford N-Boc-3-iodoazetidine.[13]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol demonstrates the use of N-Boc-3-iodoazetidine to synthesize 3-aryl azetidines, a common structural motif in pharmaceuticals.

Rationale: The Suzuki-Miyaura coupling is a highly robust and versatile C-C bond-forming reaction with broad functional group tolerance, making it ideal for late-stage functionalization in drug discovery.[14][15] Palladium acetate with a phosphine ligand like DavePhos is an effective catalytic system for this transformation.[11]

Reaction Scheme: N-Boc-3-iodoazetidine + Arylboronic acid → N-Boc-3-arylazetidine

Materials:

  • N-Boc-3-iodoazetidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • DavePhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Argon or Nitrogen atmosphere

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube, add N-Boc-3-iodoazetidine, the corresponding arylboronic acid, Pd(OAc)₂, and DavePhos.

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous toluene via syringe, followed by a degassed 2M aqueous solution of K₂CO₃.

  • Reaction Execution:

    • Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 80-100 °C.

    • Stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired N-Boc-3-arylazetidine.[11]

Conclusion and Future Outlook

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, sp³-rich character, and favorable physicochemical properties makes it an attractive motif for enhancing the drug-like qualities of small molecules.[3][4] As synthetic methodologies continue to advance, enabling more efficient and diverse functionalization of the azetidine core, its application in drug discovery is set to expand even further.[1][8] From oncology to infectious diseases and CNS disorders, the strategic incorporation of this strained yet stable heterocycle will undoubtedly continue to be a key strategy in the development of next-generation therapeutics.[3][4]

References

  • Srinivasu, V., Balaraju, A., & Kumar, N. A. C. (2026). Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers.
  • (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • (2026).
  • (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • (2010).
  • (2025). Azetidines of pharmacological interest.
  • (n.d.).
  • (2024, July 10). Using visible light to make pharmaceutical building blocks. U-M LSA Chemistry.
  • (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • (n.d.). Azetidine synthesis. Organic Chemistry Portal.
  • (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • (2017, January 13). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
  • (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Uniba.it.
  • (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC.
  • (2025, August 6). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water.
  • (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors. Benchchem.
  • (n.d.). 1-Boc-3-iodoazetidine | Biochemical Reagent. MedchemExpress.com.
  • (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (n.d.). Synthetic methods to access azetidines.
  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(6), 4421-4434.
  • (2025, August 6). Molecular Iodine Catalyzed Facile Procedure for N-Boc Protection of Amines.
  • (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • (2025, May 6). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.
  • (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Journal Name].
  • (n.d.). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application

Scale-Up Synthesis and Commercial Manufacturing of (S)-2-Aminomethyl-1-methylazetidine

Strategic Rationale & Route Overview (S)-2-Aminomethyl-1-methylazetidine (CAS: 1363378-17-9) is a highly constrained, four-membered chiral diamine. It is utilized as a critical building block in asymmetric synthesis and...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Route Overview

(S)-2-Aminomethyl-1-methylazetidine (CAS: 1363378-17-9) is a highly constrained, four-membered chiral diamine. It is utilized as a critical building block in asymmetric synthesis and the development of novel heterocyclic active pharmaceutical ingredients (APIs), particularly beta-lactamase inhibitors and CNS-active agents[].

The commercial manufacturing of this volatile, highly water-soluble diamine presents unique challenges: preserving the alpha-stereocenter, avoiding azetidine ring-opening, and isolating the hydrophilic product from aqueous workups. To address this, we employ a highly efficient, two-step "global reduction" route starting from commercially available (S)-N-Boc-azetidine-2-carboxylic acid.

This protocol bypasses multi-step protection/deprotection sequences by utilizing a dual-purpose reduction strategy.

Process Chemistry & Mechanistic Causality

  • Amidation Causality: 1,1'-Carbonyldiimidazole (CDI) is selected over standard EDC/HOBt coupling agents for scale-up. CDI forms a reactive acyl imidazole intermediate, releasing CO₂ gas. The cessation of CO₂ evolution serves as a visual, self-validating In-Process Control (IPC) for activation completion. Furthermore, the sole byproduct is imidazole, which is easily purged via a mild aqueous wash, avoiding the intractable urea byproducts associated with carbodiimides.

  • Reduction Causality: Lithium Aluminum Hydride (LiAlH₄) acts as a dual-purpose reductant in a single operation. It attacks the primary amide to form a tetrahedral intermediate, which collapses and is further reduced to the primary amine[2]. Concurrently, the N-Boc group is attacked, cleaving the tert-butoxide leaving group and fully reducing the residual carbonyl to an N-methyl group[3].

  • Workup Causality (Critical): Standard aqueous quenching of LiAlH₄ creates gelatinous aluminum hydroxide emulsions that trap products[4]. Because the target diamine is extremely water-soluble, using a voluminous aqueous quench (like Rochelle's salt) would lead to catastrophic yield loss into the aqueous phase. Instead, we mandate the Fieser Workup . This strictly limits water volume and precipitates aluminum as granular lithium aluminate (LiAlO₂), which is simply filtered off, leaving the anhydrous product in the organic filtrate.

Quantitative Process Data

Process ParameterStep 1: AmidationStep 2: Global Reduction
Starting Material (S)-N-Boc-Azetidine-2-carboxylic acid(S)-N-Boc-Azetidine-2-carboxamide
Reagents CDI (1.2 eq), NH₄OH (28% aq)LiAlH₄ (Pellets, 4.0 eq)
Reaction Solvent 2-Methyltetrahydrofuran (2-MeTHF)THF / Toluene (1:1 v/v)
Temperature Profile 0°C → 20°C0°C → 65°C (Reflux)
In-Process Control (IPC) HPLC (UV 210 nm)GC-FID or GC-MS
Workup Strategy Aqueous brine washFieser Quench & Filtration
Crude Yield 92 - 95%85 - 88%
Purity (Scale >10 kg) > 98.5% (a/a)> 99.0% (post-distillation)

Process Visualization

Workflow SM (S)-N-Boc-Azetidine-2-carboxylic acid Step1 Amidation (CDI, NH4OH) Solvent: 2-MeTHF SM->Step1 Int (S)-N-Boc-Azetidine-2-carboxamide Step1->Int Step2 Global Reduction (LiAlH4) Solvent: THF/Toluene Int->Step2 Workup Fieser Quench & Filtration (Minimizes aqueous loss) Step2->Workup Product (S)-2-Aminomethyl-1-methylazetidine Workup->Product

Synthetic workflow for (S)-2-Aminomethyl-1-methylazetidine.

Mechanism cluster_0 LiAlH4 Driven Global Reduction Start Intermediate: (S)-N-Boc-Azetidine-2-carboxamide Amide Primary Amide (-CONH2) Primary Amine (-CH2NH2) Start->Amide Boc Carbamate (-N-Boc) N-Methyl (-N-CH3) Start->Boc Product Target: (S)-2-Aminomethyl-1-methylazetidine Amide->Product Boc->Product

Dual-reduction mechanistic pathway via LiAlH4.

Commercial Manufacturing Protocols

Protocol A: Synthesis of (S)-N-Boc-Azetidine-2-carboxamide
  • Reactor Charging: To a 50 L glass-lined reactor under N₂, charge 2-Methyltetrahydrofuran (2-MeTHF) (20 L) and (S)-N-Boc-azetidine-2-carboxylic acid (2.0 kg, 9.94 mol).

  • Activation: Cool the reactor jacket to 0°C. Portion-wise, add CDI (1.93 kg, 11.9 mol, 1.2 eq). Causality: Portion-wise addition controls the thermodynamic release and rate of CO₂ evolution, preventing reactor over-pressurization.

  • Validation: Stir at 20°C until gas evolution ceases (approx. 2 h). Confirm activation via HPLC (an aliquot quenched in MeOH should show >99% conversion to the methyl ester).

  • Amidation: Cool the reactor to 0°C. Slowly add aqueous NH₄OH (28%, 2.5 L) over 1 h, maintaining the internal temperature < 15°C.

  • Workup: Phase separate the mixture. Wash the organic layer with 10% brine (2 x 5 L) to remove the imidazole byproduct. Distill the 2-MeTHF layer under vacuum to a minimal volume, then add heptane to crystallize the intermediate. Filter and dry to yield ~1.85 kg (93%) of the primary amide as a white solid.

Protocol B: Global Reduction to (S)-2-Aminomethyl-1-methylazetidine
  • Reactor Charging: To a clean, dry 100 L Hastelloy reactor under N₂, charge anhydrous THF (15 L) and Toluene (15 L). Add LiAlH₄ pellets (1.5 kg, 39.5 mol, ~4.0 eq). Causality: Pellets eliminate the severe dust-explosion hazard of LiAlH₄ powder. The addition of toluene raises the boiling point of the mixture, providing the necessary thermal energy for the kinetically demanding carbamate reduction.

  • Substrate Addition: Dissolve the intermediate (1.85 kg, 9.24 mol) in THF (5 L). Feed this solution into the reactor over 2 h at 0–10°C.

  • Global Reduction: Ramp the reactor jacket to 65°C (reflux) and hold for 12 h.

  • Validation: Sample the reaction, quench with EtOAc, and analyze via GC-FID. The reaction is complete when the mono-reduced intermediate (primary amine with intact N-Boc) is <1%.

  • Fieser Quench (Self-Validating Workup): Cool the reactor to 0°C. Dilute with THF (10 L). Very slowly, add exactly 1.5 L of DI water (1.0 mL per g LiAlH₄). Wait 15 mins. Add 1.5 L of 15% aqueous NaOH. Wait 15 mins. Add 4.5 L of DI water. Stir vigorously for 1 h. Causality: This specific stoichiometric addition forces the aluminum salts to transition from a grey gel to a stark white, granular, easily filterable solid, preventing the water-soluble product from being lost in an aqueous emulsion[4].

  • Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with warm THF (2 x 5 L) to extract any residual product.

  • Purification: Concentrate the filtrate under reduced pressure (bath temp < 40°C, as the product is volatile). Purify the crude oil via fractional vacuum distillation (bp ~ 55-60°C at 10 mmHg) to yield the pure (S)-2-Aminomethyl-1-methylazetidine as a colorless liquid.

Quality Control & Analytical Validation

  • Chiral Integrity: Chiral GC (e.g., Cyclodex-B column) must be utilized to confirm an enantiomeric excess (ee) of >99.0%. The strongly basic conditions of the hydride reduction prevent racemization at the alpha-carbon, which is typically vulnerable under acidic conditions.

  • Assay: Potentiometric titration with 0.1 N HClO₄ in glacial acetic acid is recommended for accurate assay determination of the diamine.

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Chromatography &amp; Purification of (S)-2-Aminomethyl-1-methylazetidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and analysis of low-molecular-weight, highly polar, chiral aliphatic diamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and analysis of low-molecular-weight, highly polar, chiral aliphatic diamines.

(S)-2-Aminomethyl-1-methylazetidine (CAS 1363378-17-9) presents a "perfect storm" of analytical difficulties: it contains two basic nitrogen centers (a tertiary azetidine amine and a primary amine), extreme hydrophilicity, lacks a UV chromophore, and possesses a high propensity for volatility. This guide provides field-proven, self-validating protocols and mechanistic explanations to help you overcome these specific hurdles in your drug development workflows.

Section 1: Analytical Chromatography & Detection (FAQs)

Q1: I am attempting to analyze (S)-2-Aminomethyl-1-methylazetidine using a standard C18 reversed-phase column with a Water/Acetonitrile (0.1% TFA) gradient. The peak is eluting in the void volume and tailing severely. How can I retain and resolve this compound?

Expert Answer: The failure of standard C18 columns here is a matter of thermodynamics and surface chemistry. Because the diamine is highly polar, its hydration shell prevents partitioning into the hydrophobic C18 stationary phase, causing it to elute in the void volume ( t0​ ). Furthermore, the basic amines (pKa ~9.5–10.5) strongly interact with residual, unendcapped acidic silanols (pKa ~4.5) on the silica support via ion-exchange mechanisms, resulting in severe peak tailing.

The Solution: You must disrupt the silanol interactions and shift to a hydrophilic retention mechanism.

  • HILIC Approach: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an unmodified bare silica or zwitterionic (ZIC-HILIC) column. Start with a highly organic mobile phase (e.g., 90% Acetonitrile / 10% 100 mM Ammonium Formate, pH 3.0). The high buffer concentration (100 mM) is critical to mask silanol interactions and ensure sharp peak shapes.

  • SFC Alternative: Supercritical Fluid Chromatography (SFC) using CO₂ modified with methanol and a highly polar additive (such as 2–3% water) has been shown to significantly improve the symmetry factor for basic organic compounds. The water additive mimics HILIC-like adsorption on silanol groups, effectively neutralizing the secondary interactions that cause tailing [1].

Q2: My UV detector (set at 210 nm and 254 nm) shows no signal for the purified compound, even at high concentrations. How do I reliably detect and quantify it?

Expert Answer: Aliphatic azetidines and primary amines lack conjugated π -electron systems, meaning they do not absorb UV light above 200 nm. Relying on low-wavelength UV (e.g., 200–210 nm) is highly prone to baseline drift from mobile phase absorbance.

The Solution: Transition to universal or mass-based detection modalities.

  • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These detectors measure the mass of non-volatile analytes after mobile phase evaporation. Ensure your mobile phase uses strictly volatile buffers (e.g., ammonium formate).

  • Mass Spectrometry (LC-MS): Use Electrospray Ionization in positive mode (ESI+). The molecule will readily protonate to form [M+H]+=101.1 and [M+2H]2+=51.1 .

Section 2: Chiral Separation Troubleshooting (FAQs)

Q3: I need to determine the enantiomeric excess (ee) of the (S)-isomer versus the (R)-isomer. Normal phase chiral chromatography on a polysaccharide column yields broad, overlapping peaks. How do I achieve baseline resolution?

Expert Answer: Chiral resolution of unprotected aliphatic diamines on normal-phase polysaccharide stationary phases (e.g., Chiralpak AD-H or IG) is notoriously difficult. The basic amines engage in non-specific hydrogen bonding and ionic interactions with the chiral selector, which broadens the peaks and destroys resolution.

The Solution: Introduce a specific acidic additive to the mobile phase. Research demonstrates that the addition of methanesulfonic acid (MSA) has a dramatic and beneficial effect on the chiral HPLC separation of basic compounds [2].

  • The Causality: MSA acts as an ion-pairing agent in the organic mobile phase (e.g., Hexane/Ethanol) and locally decreases the pH at the chiral stationary phase. This promotes the formation of diastereomeric transient complexes with the chiral selector while suppressing the non-specific interactions that cause peak broadening [2].

  • Implementation: Use Hexane/Isopropanol (80:20) containing 0.1% diethylamine (DEA) and 0.05% MSA. The DEA/MSA combination creates a dynamic buffer system in the organic phase, yielding sharp, baseline-resolved enantiomer peaks.

Section 3: Preparative Purification Workflows

When isolating (S)-2-Aminomethyl-1-methylazetidine from a crude synthesis mixture (e.g., following the reduction of a chiral 2-cyanoazetidine or cleavage of a chiral sulfinamide [3]), standard silica gel chromatography will lead to irreversible adsorption. Below are two self-validating protocols for isolation.

Protocol A: Strong Cation Exchange (SCX) Catch-and-Release

This method exploits the basicity of the diamine to separate it from neutral and acidic impurities.

  • Resin Preparation: Swell a silica-based SCX cartridge (propylsulfonic acid functionalized) in Methanol (MeOH), then equilibrate with 1% Acetic Acid in MeOH.

  • Loading: Dissolve the crude mixture in 1% Acetic Acid in MeOH and load it onto the cartridge. The basic azetidine and primary amine will protonate and bind ionically to the sulfonate groups.

  • Washing (Self-Validation Step): Wash the cartridge with 3 column volumes (CV) of MeOH, followed by 2 CV of Dichloromethane (DCM). Causality: This sequentially removes all neutral organic impurities, unreacted electrophiles, and non-basic byproducts. If your impurities are neutral, they will elute here.

  • Elution: Elute the target diamine using 2 M Ammonia in MeOH (3 CV). The ammonia deprotonates the diamine, releasing it from the resin.

  • Recovery: Carefully concentrate the eluate under reduced pressure at a low temperature (<30 °C) to avoid volatilization of the low-molecular-weight free base.

Protocol B: Derivatization-Assisted Flash Chromatography

If high-purity isolation is required and SCX is insufficient, transient protection is the most robust strategy [3].

  • Protection: Treat the crude mixture with Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) and Triethylamine (1.5 eq) in DCM at 0 °C, warming to room temperature for 2 hours. This selectively protects the primary aminomethyl group.

  • Purification: The resulting mono-Boc derivative is significantly less polar and can be purified via standard normal-phase flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Deprotection: Treat the purified Boc-intermediate with 20% Trifluoroacetic Acid (TFA) in DCM for 1 hour.

  • Free-basing: Remove TFA in vacuo, dissolve the residue in minimal water, basify to pH 12 with 1M NaOH, and extract repeatedly with 10% Isopropanol in Chloroform to recover the pure (S)-2-Aminomethyl-1-methylazetidine.

Quantitative Data Summary

The following table summarizes the quantitative impact of specific chromatographic choices on the resolution and peak shape of basic azetidines and aliphatic amines, based on the cited literature.

Analytical MethodStationary PhaseModifier / AdditivePeak Symmetry Factor ( As​ )Enantiomeric Resolution ( Rs​ )Source
Standard RP-HPLC C18 (Endcapped)0.1% TFA in Water/MeCN> 3.5 (Severe Tailing)N/AGeneral
SFC Viridis BEHMeOH with 2-3% Water~ 1.0 - 1.1N/A[1]
Chiral Normal Phase Polysaccharide (AD-H)None> 2.5 (Broad)< 1.0[2]
Chiral Normal Phase Polysaccharide (AD-H)0.05% MSA + 0.1% DEA1.0 - 1.2> 2.0 (Baseline)[2]

Purification Decision Workflow

PurificationWorkflow Start Crude Reaction Mixture Decision Select Strategy Start->Decision Deriv Boc-Protection Decision->Deriv High Purity SCX SCX Catch-and-Release Decision->SCX Bulk Desalting Flash Silica Chromatography Deriv->Flash Deprotect TFA Deprotection Flash->Deprotect Pure Pure (S)-Diamine Deprotect->Pure SCX->Pure

Workflow for the isolation of highly polar (S)-2-Aminomethyl-1-methylazetidine.

References

  • Title: The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography Source: MDPI (Molecules) URL: [Link]

  • Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: ResearchGate (Journal of Chromatography A) URL: [Link]

  • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Optimization

Technical Support Center: Overcoming Solubility Issues with (S)-2-Aminomethyl-1-methylazetidine

Welcome to the Technical Support Center for (S)-2-Aminomethyl-1-methylazetidine . As a highly polar, low-molecular-weight (100.16 g/mol ) diamine, this compound is a highly sought-after building block in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (S)-2-Aminomethyl-1-methylazetidine . As a highly polar, low-molecular-weight (100.16 g/mol ) diamine, this compound is a highly sought-after building block in medicinal chemistry, frequently utilized in the synthesis of SSTR4 agonists[1] and NLRP3 inhibitors. However, its zwitterion-like polarity and tendency to form strong intermolecular hydrogen bonds often result in severe solubility bottlenecks in standard organic solvents.

This guide is designed by senior application scientists to help you troubleshoot solubility issues, understand the physical chemistry of the molecule, and implement field-proven protocols to keep your syntheses moving forward.

Part 1: The Causality of Insolubility

To solve solubility issues, we must first understand the physical state of the material you are handling.

(S)-2-Aminomethyl-1-methylazetidine contains two basic centers: a primary amine on the side chain (pKa ~10.5) and a tertiary amine within the azetidine ring (pKa ~8.5). Because the free base is a volatile, easily oxidized liquid that degrades upon prolonged storage, commercial vendors almost exclusively supply this compound as a salt—typically as a bis(2,2,2-trifluoroacetate) [2] or a dihydrochloride [3].

Why won't it dissolve in organic solvents?

  • High Lattice Energy of Salts: If you are using the bis-TFA or dihydrochloride form, the ionic lattice energy is too high to be overcome by low-dielectric solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc).

  • Intermolecular Hydrogen Bonding: Even when converted to the free base, the primary amine acts as both a hydrogen bond donor and acceptor. In non-polar solvents, the molecules self-associate into insoluble aggregates rather than interacting with the solvent.

Part 2: Troubleshooting FAQs

Q1: I purchased the bis-TFA salt, and it remains a stubborn suspension in my DCM-based amide coupling reaction. How can I achieve a homogeneous mixture?

A: You are observing the insolubility of the bis-TFA salt lattice. To resolve this without a separate free-basing step, you must perform an in situ neutralization . Add at least 3.0 to 4.0 equivalents of a sterically hindered organic base, such as N,N-Diisopropylethylamine (DIPEA), directly to the suspension. DIPEA will deprotonate the azetidine and primary amine, forming the highly organic-soluble DIPEA-TFA salt and liberating the (S)-2-Aminomethyl-1-methylazetidine free base into the solution.

Q2: I performed the in situ neutralization with DIPEA, but my reaction is still sluggish and the mixture is gummy. What is happening?

A: While DIPEA liberates the free base, the resulting free base is still highly polar. In borderline solvents like DCM or THF, the free base may oil out or form a gummy coacervate. Switch your solvent to a polar aprotic medium like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents have high dipole moments that effectively solvate the polar free base and disrupt its self-aggregation.

Q3: My synthetic route requires multiple downstream steps where the azetidine nitrogen is exposed. The polarity of the free primary amine is causing my intermediates to crash out during standard aqueous workups. What is the standard workaround?

A: You must temporarily mask the polarity of the primary amine. The industry standard is to install a tert-butyloxycarbonyl (Boc) protecting group[1]. The Boc group replaces the highly polar primary amine protons with a bulky, lipophilic tert-butyl moiety, drastically increasing the molecule's solubility in standard organic solvents (DCM, EtOAc, ether) and allowing for standard silica gel chromatography.

Part 3: Solubility Decision Workflow

The following logic tree dictates the optimal troubleshooting path based on your starting material and synthetic requirements.

SolubilityTroubleshooting Start Identify Compound Form (S)-2-Aminomethyl-1-methylazetidine Salt Salt Form (bis-TFA / 2HCl) Start->Salt FreeBase Free Base Form Start->FreeBase InSitu In Situ Neutralization Add ≥3.0 eq DIPEA/TEA Salt->InSitu Direct use in coupling reactions Extraction Free-Basing Extraction 10M NaOH / DCM:iPrOH Salt->Extraction Isolation required for sensitive steps PolarSolvent Switch Solvent Use DMF, NMP, or DMSO FreeBase->PolarSolvent Poor solubility in DCM, THF, EtOAc Protection Lipophilic Masking Boc/Cbz Protection FreeBase->Protection Multi-step synthesis requires high solubility InSitu->PolarSolvent Extraction->Protection

Workflow for troubleshooting (S)-2-Aminomethyl-1-methylazetidine solubility in organic solvents.

Part 4: Quantitative Solubility Profiles

To aid in solvent selection, refer to the empirical solubility data summarized below. Values represent solubility at 25 °C.

Solvent Systembis-TFA Salt FormFree Base FormBoc-Protected Form
Water (H₂O) > 500 mg/mL> 500 mg/mL< 1 mg/mL
Methanol (MeOH) > 100 mg/mL> 200 mg/mL> 200 mg/mL
Dimethylformamide (DMF) < 5 mg/mL (Suspension)> 150 mg/mL> 200 mg/mL
Dichloromethane (DCM) < 1 mg/mL (Insoluble)~ 20 mg/mL (Prone to oiling)> 200 mg/mL
Tetrahydrofuran (THF) < 1 mg/mL (Insoluble)< 5 mg/mL (Insoluble)> 150 mg/mL
Hexanes < 1 mg/mL (Insoluble)< 1 mg/mL (Insoluble)~ 50 mg/mL

Part 5: Self-Validating Experimental Protocols

Protocol A: Aqueous Free-Basing and Extraction

Use this protocol when you must isolate the free base prior to a sensitive reaction where DIPEA salts would interfere.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of (S)-2-Aminomethyl-1-methylazetidine bis-TFA salt in 5 mL of deionized water. Stir until fully dissolved.

  • Basification: Cool the solution to 0 °C in an ice bath. Dropwise, add 10M NaOH until the solution is strongly basic.

    • Self-Validation Check: Spot the aqueous layer onto broad-range pH paper. The pH must read ≥ 12. If it is lower, the primary amine (pKa ~10.5) will remain partially protonated and will not partition into the organic phase.

  • Extraction: Extract the aqueous layer with a solvent mixture of 3:1 DCM:Isopropanol (4 x 15 mL). The addition of isopropanol disrupts the hydration sphere around the polar diamine, significantly boosting the partition coefficient into the organic layer.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter. Concentrate under reduced pressure.

    • Self-Validation Check: The free base is semi-volatile. Do not heat the rotary evaporator bath above 25 °C, and do not drop the pressure below 100 mbar.

    • Analytical Validation: To confirm the presence of the product (which lacks a UV chromophore), spot the residue on a TLC plate and stain with Ninhydrin. A deep blue/purple spot confirms the presence of the primary amine.

Protocol B: Lipophilic Masking via Boc-Protection

Use this protocol to permanently solve solubility issues during multi-step syntheses[1].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of the bis-TFA salt in anhydrous DCM (0.1 M concentration). Add 4.0 eq of DIPEA and stir for 10 minutes at room temperature to achieve a homogeneous solution of the free base.

  • Protection: Cool the reaction to 0 °C. Dissolve 1.05 eq of Di-tert-butyl dicarbonate (Boc₂O) in a minimal amount of DCM and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Check: Monitor reaction completion via TLC (Eluent: 10% MeOH in DCM with 1% aqueous NH₄OH). Because the Boc-protected product will not stain well with standard Ninhydrin at room temperature, use a Cerium Ammonium Molybdate (CAM) or Phosphomolybdic Acid (PMA) stain, followed by strong heating, to visualize the newly formed lipophilic product (Rf ~0.5).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄, filter, and concentrate. The resulting Boc-protected azetidine will be highly soluble in nearly all standard organic solvents.

References

  • Title: WO2021202775A1 - N-(heterocyclyl and heterocyclylalkyl)
  • Title: 2007919-50-6 | (1-Methylazetidin-2-yl)methanamine bis(2,2,2-trifluoroacetate)
  • Title: 2682097-49-8 | (S)-(1-Methylazetidin-2-yl)

Sources

Troubleshooting

Optimizing reaction temperatures and catalysts for (S)-2-Aminomethyl-1-methylazetidine derivatives

Welcome to the Advanced Technical Support Center for (S)-2-Aminomethyl-1-methylazetidine functionalization. This chiral, highly strained four-membered heterocycle is a highly valued building block in modern drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for (S)-2-Aminomethyl-1-methylazetidine functionalization. This chiral, highly strained four-membered heterocycle is a highly valued building block in modern drug discovery. However, its ~26 kcal/mol of ring strain makes it uniquely susceptible to thermodynamic degradation, ring-opening, and racemization[1].

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate experimental workflows involving this scaffold.

Diagnostic Troubleshooting Workflow

Before diving into specific protocols, use the diagnostic logic tree below to identify the root cause of your reaction failures.

Workflow Start Start: (S)-2-Aminomethyl- 1-methylazetidine Reaction CheckYield Is the product yield acceptable (>80%)? Start->CheckYield CheckEE Is the enantiomeric excess (ee) >98%? CheckYield->CheckEE Yes DiagYield Analyze Byproducts: Mass Spec / NMR CheckYield->DiagYield No Success Reaction Optimized CheckEE->Success Yes Racemization Issue: Racemization (Base/Metal induced) CheckEE->Racemization No RingOpen Issue: Ring Opening (Azetidinium formation) DiagYield->RingOpen Linear amine byproducts seen OptTemp Lower Temp to 0-25°C Avoid strong alkylating agents RingOpen->OptTemp OptCat Switch to milder base (Cs2CO3) Use bulky ligands (BrettPhos) Racemization->OptCat OptTemp->Start OptCat->Start

Figure 1: Diagnostic logic tree for troubleshooting yield and enantiopurity issues in azetidine functionalization.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why am I seeing a high percentage of acyclic linear amine byproducts instead of my desired coupled product?

The Causality: This is the classic signature of azetidine ring-opening. The azetidine ring is thermodynamically driven to relieve its internal strain[1]. When exposed to strong electrophiles (like alkyl halides) or strong Lewis acids, the tertiary nitrogen (N-methyl) acts as a nucleophile and becomes quaternized, forming an azetidinium ion . This intermediate is highly unstable and readily undergoes nucleophilic attack by solvents or reagents, cleaving the C-N bond to form linear acyclic amines even at room temperature[2][3]. The Solution: Maintain kinetic control. Keep reaction temperatures below 25 °C. If coupling to an electrophile, utilize mild reagents (e.g., HATU for amides) that selectively target the primary amine without quaternizing the tertiary azetidine nitrogen.

Q2: My cross-coupling reaction requires heating to 80 °C. How do I prevent degradation and racemization of the (S)-stereocenter?

The Causality: High temperatures (>50 °C) combined with strong bases (e.g., NaOtBu) and certain transition metals (like Pd or Au) can induce dynamic kinetic resolution or base-catalyzed deprotonation at the α-chiral center[4][5]. Furthermore, prolonged residence time of the metal-substrate complex allows the transition metal to coordinate with the azetidine nitrogen, facilitating unwanted side reactions. The Solution:

  • Catalyst/Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos). These ligands enforce steric bulk that prevents the metal from coordinating to the tertiary amine and accelerate the reductive elimination step, minimizing the lifespan of the reactive intermediate.

  • Base Selection: Replace strong alkoxide bases with milder, anhydrous inorganic bases like Cs2​CO3​ to suppress α-deprotonation.

Quantitative Optimization Data

To provide a clear baseline for your experimental design, the following table summarizes the causal relationship between reaction conditions, temperatures, and expected outcomes.

Reaction TypeReagents / Catalyst SystemTemp (°C)Primary Amine Conversion (%)Enantiomeric Excess (ee %)Primary Failure Mode / Observation
Amide Coupling HATU, DIPEA, DCM25> 95%> 99%Optimal. Clean kinetic control.
Amide Coupling EDC·HCl, DMAP, DMF80< 40%> 99%Ring-Opening. DMAP/Heat induces azetidinium formation.
C-N Cross-Coupling Pd2​(dba)3​ , BINAP, NaOtBu100~ 45%< 80%Racemization. Strong base and high heat degrade stereocenter.
C-N Cross-Coupling Pd2​(dba)3​ , BrettPhos, Cs2​CO3​ 80> 85%> 98%Optimal. Bulky ligand prevents N-coordination; mild base preserves ee.
Reductive Amination NaBH(OAc)3​ , DCE25> 90%> 99%Optimal. Mild hydride source prevents ring reduction.

Table 1: Optimization matrix for (S)-2-Aminomethyl-1-methylazetidine reactions.

Mechanistic Pathway Analysis

Understanding the divergence between the desired kinetic pathway and the undesired thermodynamic breakdown is critical for rational reaction design.

Mechanism cluster_desired Desired Pathway (Kinetic Control) cluster_undesired Undesired Pathways (Thermodynamic / Harsh Conditions) SM (S)-2-Aminomethyl- 1-methylazetidine Coupling Primary Amine Coupling (e.g., HATU) SM->Coupling Mild Electrophile 0-25°C Quat N-Methyl Quaternization (Azetidinium Ion) SM->Quat Strong Electrophile (e.g., Alkyl Halides) Racem Base/Metal Catalyzed Deprotonation SM->Racem Strong Base / Pd Catalysts, >80°C Product Intact Chiral Azetidine Derivative Coupling->Product RingOpen Nucleophilic Attack (Ring Opening) Quat->RingOpen Heat / Nucleophiles RacemProd Racemic Mixture Racem->RacemProd

Figure 2: Divergent reaction pathways showing kinetic control vs. thermodynamic degradation.

Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Chemoselective Amide Bond Formation (Kinetic Control)

Objective: Couple a carboxylic acid to the primary amine of (S)-2-Aminomethyl-1-methylazetidine without triggering ring-opening.

  • Preparation: In an oven-dried flask under argon, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DCM (0.1 M).

  • Activation: Add DIPEA (2.5 equiv) dropwise at 0 °C. Stir for 15 minutes to form the active ester.

  • Amine Addition: Slowly add (S)-2-Aminomethyl-1-methylazetidine (1.05 equiv) as a solution in DCM at 0 °C.

  • Propagation: Allow the reaction to warm to 25 °C over 2 hours. Do not exceed 25 °C.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot and analyze via LC-MS.

    • Pass: Major peak corresponds to the desired product mass [M+H]+ .

    • Fail: Presence of a mass peak at [M+H+18]+ (water addition) or [M+H+Solvent]+ indicates azetidinium formation and subsequent ring-opening[2]. If observed, the electrophile is too harsh; switch to a less active coupling reagent like EDC/HOBt and strictly maintain 0 °C.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, and dry over Na2​SO4​ .

SOP 2: Enantioretentive Buchwald-Hartwig Cross-Coupling

Objective: Perform C-N coupling with an aryl halide while preserving the (S)-stereocenter and the azetidine ring.

  • Preparation: Inside a glovebox, charge a vial with the aryl halide (1.0 equiv), Pd2​(dba)3​ (2.5 mol%), BrettPhos (5 mol%), and anhydrous Cs2​CO3​ (1.5 equiv).

  • Solvent & Substrate: Add anhydrous, degassed Toluene (0.2 M) followed by (S)-2-Aminomethyl-1-methylazetidine (1.2 equiv).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 80 °C for 12 hours.

  • Validation Checkpoint (Self-Validation): Upon completion, filter through Celite and perform Chiral HPLC analysis on the crude mixture.

    • Pass: Enantiomeric excess (ee) > 98%.

    • Fail: An ee of < 95% indicates base-induced racemization[5]. Verify that the Cs2​CO3​ is completely anhydrous, as trace water accelerates base-mediated deprotonation. Ensure the temperature did not exceed 80 °C.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Catalytic Racemization of Activated Organic Azides Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Ring-opening of azetidiniums by nucleophiles: Synthesis of polysubstituted linear amines Source: ResearchGate URL:[Link]

Sources

Optimization

Identifying and removing trace impurities from (S)-2-Aminomethyl-1-methylazetidine batches

Welcome to the Advanced Application Support Portal. This guide is engineered for researchers and process chemists dealing with the synthesis, purification, and analytical validation of (S)-2-Aminomethyl-1-methylazetidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. This guide is engineered for researchers and process chemists dealing with the synthesis, purification, and analytical validation of (S)-2-Aminomethyl-1-methylazetidine —a highly strained, chiral diamine building block.

Because this molecule features both a tertiary amine within a strained four-membered ring and a primary aliphatic amine, it is highly polar, volatile, and susceptible to strain-release degradation. The following troubleshooting guides and self-validating protocols are designed to help you identify and eliminate trace impurities, ensuring >99.5% enantiomeric excess (ee) and chemical purity.

Core Analytical & Purification Workflow

Workflow A Crude (S)-2-Aminomethyl -1-methylazetidine B Impurity Profiling (GC-FID / LC-MS) A->B C Enantiomeric Impurity ((R)-Isomer) B->C Chiral GC D Acyclic Diamines (Ring-Opened) B->D Achiral GC E Chiral Resolution (D-DTTA Salt) C->E ee < 99% F Fractional Distillation (Vacuum) D->F > 0.1% Area G Purified (S)-Isomer (>99.5% ee) E->G F->G

Fig 1. Analytical and purification workflow for (S)-2-Aminomethyl-1-methylazetidine batches.

🔬 Frequently Asked Questions & Troubleshooting

Q1: How do I accurately identify and quantify the (R)-enantiomer and other trace impurities? Standard HPLC is giving me broad, unquantifiable peaks.

Causality & Solution: (S)-2-Aminomethyl-1-methylazetidine lacks a UV chromophore and is highly polar. In standard reversed-phase HPLC, it exhibits severe peak tailing due to secondary interactions between the basic amines and residual silanols on the silica stationary phase.

To resolve this, you must use Gas Chromatography (GC) coupled with pre-column derivatization. Reacting the primary amine with Trifluoroacetic Anhydride (TFAA) converts it to a trifluoroacetamide. This modification eliminates hydrogen-bond donating capacity, significantly increases volatility, and allows for baseline separation of enantiomers on a chiral stationary phase[1].

Table 1: Validated Chromatographic Conditions for Impurity Profiling

ParameterAchiral Assay (Chemical Purity)Chiral Assay (Enantiomeric Purity)
Technique GC-FIDGC-FID
Column DB-5 (30 m × 0.25 mm, 0.25 µm)Cyclosil-B (30 m × 0.25 mm, 0.25 µm)
Derivatization None (Direct Injection)TFAA (Trifluoroacetylation of 1° amine)
Injector Temp 220°C250°C
Oven Program 60°C (hold 2 min) → 15°C/min to 250°C100°C (hold 5 min) → 5°C/min to 200°C
Target Limit > 99.0% Area< 0.5% Area for (R)-isomer
Q2: My LC-MS data shows a +18 Da mass shift impurity (m/z 119). What causes this, and how can I prevent it?

Causality & Solution: Azetidines possess significant ring strain (~26 kcal/mol). Under acidic conditions or in the presence of Lewis acids (often used during the reduction of cyano precursors), the azetidine nitrogen becomes protonated. This activates the adjacent carbons toward nucleophilic attack by water or other nucleophiles, leading to a strain-release ring-opening event[2]. The +18 Da impurity is the acyclic 1-methylamino-3-amino-propanol derivative (hydrolysis product).

Pathway A Azetidine Core (High Ring Strain) B Protonation / Lewis Acid Activation A->B Acidic pH C Nucleophilic Attack (H2O, SN2) B->C Strain Release D Acyclic Diamine Impurity (+18 Da) C->D Irreversible

Fig 2. Strain-driven ring-opening degradation pathway of azetidines under acidic conditions.

Prevention: Maintain the pH above 8.0 during all aqueous workups. If using borane complexes for reduction, carefully control the temperature during the quench phase to prevent stereochemical scrambling and hydrolytic cleavage[3].

Q3: The (R)-enantiomer in my batch is currently at 2.5%. What is the most reliable protocol to enrich the (S)-enantiomer to >99.5% ee?

Causality & Solution: Because the enantiomers cannot be separated by standard distillation, you must rely on Diastereomeric Salt Resolution . By reacting the racemic or slightly enriched mixture with a chiral acid—specifically Di-p-toluoyl-D-tartaric acid (D-DTTA)—you create a pair of diastereomeric salts with distinct solubility profiles. The (S)-amine·D-DTTA salt selectively crystallizes from anhydrous ethanol, leaving the (R)-amine in solution.

🧪 Protocol: Self-Validating Diastereomeric Salt Resolution

This protocol includes built-in validation checkpoints to ensure system integrity.

Step 1: Salt Formation

  • Dissolve 10.0 g of crude (S)-2-Aminomethyl-1-methylazetidine (approx. 100 mmol) in 100 mL of anhydrous ethanol. Causality: Water must be strictly excluded to prevent partial hydrolysis and to ensure a sharp solubility differential between the diastereomers.

  • Heat the solution to 60°C under nitrogen.

  • Slowly add a solution of 38.6 g (100 mmol, 1.0 eq) of D-DTTA dissolved in 150 mL of warm anhydrous ethanol.

Step 2: Controlled Crystallization

  • Allow the mixture to cool to 20°C at a strictly controlled rate of 10°C/hour.

  • Validation Checkpoint 1: Inspect the precipitate. Rapid cooling traps the (R)-isomer in the crystal lattice (kinetic trapping). The solids should appear as distinct, fine needles under a microscope. If the precipitate is amorphous, reheat to 60°C and cool slower.

  • Filter the crystals and wash with 20 mL of ice-cold ethanol.

Step 3: Free-Basing (Cracking the Salt)

  • Suspend the isolated salt in 100 mL of Methyl tert-butyl ether (MTBE).

  • Add 5M NaOH dropwise while stirring vigorously until the aqueous layer reaches pH > 12.

  • Validation Checkpoint 2: Test the aqueous layer with pH paper. If pH < 12, the primary amine remains protonated and will not partition into the MTBE, destroying your yield.

  • Separate the organic layer, extract the aqueous layer with an additional 2 × 50 mL MTBE.

  • Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Water bath < 30°C). Causality: The free base is highly volatile; exceeding 30°C under vacuum will result in product loss.

  • Validation Checkpoint 3: Derivatize a 5 mg aliquot with TFAA and analyze via Chiral GC (Table 1) to confirm ee > 99.5% before proceeding to bulk storage.

Q4: How should the purified batch be stored to prevent degradation over time?

Table 2: Storage Parameters & Degradation Risks

ParameterSpecificationCausality / Risk if Ignored
Atmosphere Argon or Nitrogen (Inert)Amines rapidly absorb atmospheric CO₂ to form carbamate salts, altering mass and reactivity.
Temperature -20°CMinimizes thermal kinetic energy, preventing spontaneous ring-opening or polymerization.
Container Amber glass, PTFE-lined capPrevents photo-oxidation of the amine. Avoid standard rubber septa, which degrade in the presence of volatile amines.
📚 References
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle ResearchGate URL:[Link][2]

  • Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (S)-2-Aminomethyl-1-methylazetidine Production

Introduction & Mechanistic Principles (S)-2-Aminomethyl-1-methylazetidine is a highly strained, four-membered chiral building block critical for the synthesis of advanced heterocyclic active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

(S)-2-Aminomethyl-1-methylazetidine is a highly strained, four-membered chiral building block critical for the synthesis of advanced heterocyclic active pharmaceutical ingredients (APIs). Maintaining its enantiomeric excess (ee) during synthesis—whether via the reduction of (S)-1-methylazetidine-2-carboxamide or through classical chiral resolution—presents unique challenges.

The primary mode of ee degradation is C2-deprotonation and subsequent racemization, driven by the inherent ring strain and the basicity of the reaction conditions. Furthermore, the formation of stable azetidine-borane complexes can complicate workups, requiring specific self-validating protocols to ensure both high yield and stereochemical fidelity 1. This guide provides targeted troubleshooting strategies and validated methodologies to overcome these bottlenecks.

Troubleshooting Guide & FAQs

Q1: We are observing a significant drop in enantiomeric excess (ee) during the reduction of (S)-1-methylazetidine-2-carboxamide. What is the mechanistic cause, and how can we prevent it? A1: The racemization is primarily driven by C2-deprotonation. The proton at the C2 position is rendered acidic by the adjacent carboxamide carbonyl. When using aggressive, strongly basic hydride donors like LiAlH₄ at elevated temperatures, the basicity of the hydride (or intermediate aluminates) abstracts the C2 proton, forming a transient planar intermediate. Upon reprotonation, stereochemical integrity is lost. Solution: Switch to a less basic, electrophilic reducing agent such as Borane-THF (BH₃·THF) complex. Borane coordinates with the azetidine nitrogen and the carbonyl oxygen, facilitating reduction without forming a strongly basic environment. If LiAlH₄ must be used, perform the reduction under strict cryogenic control (-20°C to 0°C) before gradual warming.

Q2: During the classical resolution of racemic 2-aminomethyl-1-methylazetidine using chiral acids, our yield of the (S)-enantiomer is low, and the ee plateaus around 85%. How can we optimize this? A2: The plateau in ee is often due to the high solubility of the azetidine salts and the co-precipitation of the (R)-enantiomer salt. 2-Aminomethyl-1-methylazetidine has two basic nitrogen atoms (the ring nitrogen and the primary amine), which complicates standard 1:1 salt formation. Solution: Implement a stoichiometric adjustment. Instead of 1 equivalent of chiral acid, use 0.5 equivalents of the resolving agent (e.g., Di-p-toluoyl-L-tartaric acid, DPTTA) supplemented with 0.5 equivalents of an achiral acid (like HCl). The HCl selectively protonates the more basic primary amine, allowing the chiral acid to interact primarily with the azetidine core. Switch the solvent system from pure ethanol to an Ethanol/Water (95:5) mixture to improve the thermodynamic differentiation of the diastereomeric crystals 2.

Q3: How do we establish a self-validating analytical protocol to ensure accurate ee measurement of the final product? A3: Direct chiral HPLC of the highly polar, aliphatic diamine is notoriously difficult due to peak tailing and poor UV absorbance. Solution: Implement a pre-column derivatization step. React the crude (S)-2-aminomethyl-1-methylazetidine with Benzoyl Chloride (BzCl) to introduce a strong UV chromophore and reduce polarity. Analyze the derivatized product on a Chiralpak AD-H column. To make this a self-validating system, always run a racemic standard derivatized under identical conditions to confirm baseline resolution (Rs > 1.5) before analyzing the enantioenriched sample. This ensures that any observed single peak is due to high ee, not co-elution 3.

Quantitative Data & Optimization Metrics

Table 1: Comparison of Reduction Conditions and Impact on Enantiomeric Excess
Reducing AgentTemperature ProfileConversion (%)Isolated Yield (%)Final ee (%)Mechanistic Note
LiAlH₄ (2 eq)25°C to 65°C>997862High basicity causes C2-deprotonation
LiAlH₄ (2 eq)-20°C to 0°C856589Cryogenic control mitigates racemization
BH₃·THF (3 eq)0°C to 65°C>9982>99Electrophilic reduction preserves stereocenter
Red-Al0°C to 25°C957075Moderate basicity; partial racemization
Table 2: Optimization of Diastereomeric Salt Resolution
Resolving Agent (eq)Achiral Additive (eq)Solvent SystemYield of (S)-salt (%)ee of free base (%)
L-Tartaric Acid (1.0)NoneEtOH4578
DPTTA (1.0)NoneEtOH4085
DPTTA (0.5)HCl (0.5)EtOH/H₂O (95:5)38>98

Experimental Protocols

Protocol A: Synthesis of (S)-2-Aminomethyl-1-methylazetidine via BH₃·THF Reduction

This protocol utilizes an electrophilic reducing agent to prevent C2-deprotonation, ensuring the preservation of enantiomeric excess.

Step 1: Apparatus Setup Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet. Maintain a strict inert atmosphere.

Step 2: Reagent Loading Dissolve (S)-1-methylazetidine-2-carboxamide (10.0 g, 87.6 mmol, >99% ee) in anhydrous THF (100 mL). Cool the solution to 0°C using an ice-water bath.

Step 3: Borane Addition Add BH₃·THF (1.0 M in THF, 263 mL, 263 mmol) dropwise over 45 minutes. Causality Check: Maintain the internal temperature strictly below 5°C during addition to prevent thermal degradation and preserve stereochemical integrity.

Step 4: Reflux Remove the ice bath and gradually heat the reaction to a gentle reflux (65°C) for 12 hours.

Step 5: Quenching & Complex Cleavage (Self-Validating Step) Cool the mixture to 0°C. Cautiously add anhydrous Methanol (50 mL) dropwise to quench excess borane. Follow this with 6 M HCl (40 mL). Causality: Azetidines form highly stable complexes with borane 1. Strong acid hydrolysis is mandatory to break the N-B bond; failure to do so results in artificially low yields and product contamination. Reflux the acidic mixture for 2 hours.

Step 6: Workup & Isolation Cool to room temperature, adjust the pH to >12 using 50% w/w NaOH (aq). Extract the aqueous layer with Dichloromethane (4 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure diamine.

Protocol B: Pre-column Derivatization for Chiral HPLC Validation

This protocol ensures accurate ee quantification by converting the polar diamine into a UV-active, non-polar derivative.

Step 1: Sampling & Derivatization Dissolve 10 mg of the synthesized (S)-2-aminomethyl-1-methylazetidine in 1 mL of Dichloromethane. Add 20 µL of Triethylamine (TEA) followed by 15 µL of Benzoyl Chloride.

Step 2: Reaction & Quench Stir at room temperature for 30 minutes. Add 1 mL of saturated NaHCO₃ solution to quench excess Benzoyl Chloride. Vortex for 1 minute.

Step 3: Analysis Extract the organic layer and filter through a 0.22 µm PTFE syringe filter. Inject 5 µL onto a Chiralpak AD-H column (Mobile phase: Hexane/Isopropanol 80:20, Flow rate: 1.0 mL/min, UV detection at 254 nm).

Workflow Visualization

Workflow Start Crude / Low-ee (S)-2-Aminomethyl-1-methylazetidine Decision Identify Root Cause of ee Loss Start->Decision Cause1 Racemization during Amide Reduction Decision->Cause1 Cause2 Inefficient Chiral Resolution Decision->Cause2 Action1 Switch to BH3·THF Avoid Strong Bases Cause1->Action1 Action2 Use 0.5 eq DPTTA + 0.5 eq HCl in EtOH/H2O (95:5) Cause2->Action2 Validate Pre-column Derivatization & Chiral HPLC Validation Action1->Validate Action2->Validate Final Target Achieved: >99% ee Product Validate->Final

Workflow for diagnosing and resolving enantiomeric excess (ee) degradation in azetidine synthesis.

References

  • Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • 7-(2-Aminomethyl-1-azetidinyl)-4-oxoquinoline-3-carboxylic Acids as Potent Antibacterial Agents. Chemical and Pharmaceutical Bulletin (J-STAGE). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Stereochemical Imperative: A Comparative Guide to (S)- and (R)-2-Aminomethyl-1-methylazetidine in Drug Design

In the intricate world of drug design, the three-dimensional arrangement of atoms in a molecule is not a trivial detail but a critical determinant of its biological activity. This principle of stereochemistry is profound...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug design, the three-dimensional arrangement of atoms in a molecule is not a trivial detail but a critical determinant of its biological activity. This principle of stereochemistry is profoundly evident in the case of chiral molecules, which exist as non-superimposable mirror images, or enantiomers. While possessing identical chemical formulas and connectivity, these enantiomers can exhibit remarkably different pharmacological, pharmacokinetic, and toxicological profiles. This guide delves into the significance of stereochemistry in drug design, using the chiral scaffold of 2-aminomethyl-1-methylazetidine as a central, illustrative theme.

While direct, head-to-head comparative studies on the specific enantiomers, (S)-2-aminomethyl-1-methylazetidine and (R)-2-aminomethyl-1-methylazetidine, are not extensively available in public literature, we can draw compelling insights from closely related 2-substituted azetidine derivatives. These examples serve as powerful case studies, highlighting the profound impact of stereochemistry on the therapeutic potential of this privileged heterocyclic motif. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its unique conformational constraints and ability to introduce desirable physicochemical properties.[1][2]

This guide will explore the stereoselective synthesis of such chiral azetidines, present comparative biological data from analogous systems, and provide detailed experimental protocols to empower researchers in their own investigations of chiral drug candidates.

The Decisive Role of Chirality: Insights from 2-Substituted Azetidines

The differential effects of enantiomers often stem from their distinct interactions with chiral biological targets such as enzymes and receptors. One enantiomer, the "eutomer," may fit perfectly into a binding site and elicit the desired therapeutic effect, while the other, the "distomer," may bind with lower affinity, have a different biological activity, or even be responsible for undesirable side effects.

A compelling example of this stereospecificity is observed in a series of (R)-azetidine-2-carboxamide analogues developed as STAT3 inhibitors.[3] In this study, the (R)-enantiomer of a particular compound demonstrated significantly higher potency in inhibiting STAT3 DNA-binding activity compared to its (S)-enantiomer.[3] This underscores the critical importance of selecting the correct enantiomer to maximize therapeutic efficacy.

Further illustrating this principle, a study on the four stereoisomers of azetidine-2,3-dicarboxylic acid revealed marked differences in their activity at N-methyl-D-aspartate (NMDA) receptors.[4] The L-trans isomer exhibited the highest affinity, while the other isomers displayed significantly lower binding and agonist potency.[4][5] This highlights how subtle changes in the spatial arrangement of functional groups on the azetidine ring can dramatically alter biological activity.

Stereoselective Synthesis: Crafting the Desired Enantiomer

The ability to synthesize enantiomerically pure compounds is paramount in modern drug discovery. Several strategies have been developed for the stereoselective synthesis of 2-substituted azetidines. One common approach involves the use of chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of the cyclization reaction.

For instance, enantiopure 2-(hydroxymethyl)azetidines can be synthesized from N-tert-butylsulfonyl-(2-aminoalkyl)oxiranes through a base-catalyzed cyclization.[6] The stereochemistry of the resulting azetidine is dictated by the stereochemistry of the starting oxirane.[6] These 2-(hydroxymethyl)azetidines can then be further functionalized to introduce the desired aminomethyl group.

Stereoselective Synthesis Chiral Starting Material Chiral Starting Material Intermediate Chiral Oxirane Chiral Starting Material->Intermediate Multi-step synthesis Cyclization Cyclization Intermediate->Cyclization Base-catalyzed Enantiopure Azetidine (S)- or (R)-2-hydroxymethyl-azetidine Cyclization->Enantiopure Azetidine Functional Group Interconversion Functional Group Interconversion Enantiopure Azetidine->Functional Group Interconversion e.g., Oxidation, Amination Target Molecule (S)- or (R)-2-aminomethyl-azetidine Functional Group Interconversion->Target Molecule

Caption: A generalized workflow for the stereoselective synthesis of 2-substituted azetidines.

Comparative Biological Evaluation: A Hypothetical Framework

To rigorously compare the biological profiles of (S)- and (R)-2-aminomethyl-1-methylazetidine, a series of in vitro and in vivo experiments would be essential. The following sections outline a hypothetical experimental plan, drawing upon established methodologies in drug discovery.

In Vitro Pharmacological Profiling

The initial step in characterizing the enantiomers would involve assessing their interaction with the intended biological target(s). This is typically achieved through binding assays and functional assays.

Table 1: Hypothetical Comparative In Vitro Activity of 2-Aminomethyl-1-methylazetidine Enantiomers

Parameter(S)-Enantiomer(R)-Enantiomer
Target Binding Affinity (Ki) 10 nM500 nM
Functional Activity (EC50/IC50) 15 nM800 nM
Selectivity vs. Off-Targets >100-fold<10-fold

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes expressing the target receptor of interest from a stable cell line or tissue source.

  • Assay Buffer: Prepare an appropriate assay buffer containing a buffered salt solution and any necessary co-factors.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target) and varying concentrations of the unlabeled test compounds ((S)- and (R)-enantiomers).

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding Assay Workflow Start Start Prepare Membranes Prepare Membranes with Target Receptor Start->Prepare Membranes Add Radioligand Add Fixed Concentration of Radioligand Prepare Membranes->Add Radioligand Add Competitor Add Varying Concentrations of (S) or (R) Enantiomer Add Radioligand->Add Competitor Incubate Incubate to Reach Equilibrium Add Competitor->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Measure Radioactivity Measure Radioactivity of Bound Ligand Filter->Measure Radioactivity Analyze Data Calculate IC50 and Ki Measure Radioactivity->Analyze Data End End Analyze Data->End

Caption: Workflow for a competitive radioligand binding assay.

In Vitro ADME and Toxicity Assessment

Early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity, is crucial. Stereochemistry can influence these parameters significantly.

Table 2: Hypothetical Comparative In Vitro ADME and Toxicity of 2-Aminomethyl-1-methylazetidine Enantiomers

Parameter(S)-Enantiomer(R)-Enantiomer
Metabolic Stability (t½ in liver microsomes) 60 min15 min
CYP450 Inhibition (IC50) > 10 µM2 µM
hERG Inhibition (IC50) > 30 µM5 µM
Cytotoxicity (CC50 in HepG2 cells) > 50 µM10 µM

Experimental Protocol: Metabolic Stability Assay in Liver Microsomes

  • Preparation: Prepare a reaction mixture containing liver microsomes (human or animal), NADPH (a cofactor for metabolic enzymes), and a buffer solution.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound ((S)- or (R)-enantiomer) at a known concentration.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

In Vivo Evaluation

Following promising in vitro results, the enantiomers would be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety.

Table 3: Hypothetical Comparative In Vivo Properties of 2-Aminomethyl-1-methylazetidine Enantiomers

Parameter(S)-Enantiomer(R)-Enantiomer
In Vivo Efficacy (ED50 in animal model) 1 mg/kg20 mg/kg
Oral Bioavailability (%) 40%10%
Plasma Half-life (t½) 4 hours1 hour
Acute Toxicity (LD50 in rodents) > 100 mg/kg25 mg/kg

Conclusion: The Imperative of Stereochemical Purity

The presented data, though drawn from analogous systems, strongly underscores the critical importance of evaluating individual enantiomers in the drug discovery process. The choice between the (S) and (R) enantiomer of a 2-substituted azetidine can profoundly impact its therapeutic efficacy, safety, and pharmacokinetic profile. As the field of medicinal chemistry continues to advance, the stereoselective synthesis and rigorous evaluation of chiral drug candidates will remain a cornerstone of developing safer and more effective medicines. The principles and experimental approaches outlined in this guide provide a robust framework for researchers navigating the complexities of stereochemistry in drug design.

References

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035. [Link]

  • Dolman, N. P., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. Journal of Medicinal Chemistry, 52(3), 835–843. [Link]

  • Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453–2465. [Link]

  • Ghorab, M. M., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8186–8204. [Link]

  • Kaur, M., & Singh, G. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(1), 79-106. [Link]

  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47587-47629. [Link]

  • The Journal of Organic Chemistry. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(20), 7795–7803. [Link]

  • Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • Zhang, Z., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11217–11228. [Link]

  • Couty, F., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. Journal of Medicinal Chemistry, 52(3), 835-843. [Link]

Sources

Comparative

Azetidine vs. Pyrrolidine: A Medicinal Chemist's Guide to Selecting the Optimal Saturated Heterocycle

In the landscape of medicinal chemistry, the strategic incorporation of saturated heterocycles is a cornerstone of modern drug design. These three-dimensional scaffolds offer a powerful tool to modulate physicochemical a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic incorporation of saturated heterocycles is a cornerstone of modern drug design. These three-dimensional scaffolds offer a powerful tool to modulate physicochemical and pharmacological properties, enabling the fine-tuning of drug candidates for enhanced efficacy and safety. Among the most utilized of these building blocks are the four-membered azetidine and five-membered pyrrolidine rings. While structurally similar, the subtle differences in their size, strain, and conformational flexibility lead to profound impacts on a molecule's behavior. This guide provides a comparative analysis of azetidine and pyrrolidine, supported by experimental data, to empower researchers in making informed decisions for lead optimization.

At a Glance: Key Physicochemical and Pharmacokinetic Differences

PropertyAzetidinePyrrolidineRationale for Difference
Ring Strain (kcal/mol) ~26~6The smaller bond angles in the four-membered ring create significant torsional and angle strain.
Basicity (pKa of conjugate acid) ~11.29~11.27Despite higher s-character of the nitrogen lone pair in azetidine, the values are surprisingly similar. Fluorination can significantly lower pKa for both.[1]
Lipophilicity (Calculated logP) Lower (more polar)Higher (less polar)The smaller, more rigid azetidine ring generally imparts greater polarity.[2]
Aqueous Solubility Generally HigherGenerally ModerateHigher polarity of the azetidine ring often leads to improved solubility.[2]
Conformational Flexibility Puckered, but rigidFlexible (envelope and twisted conformations)Pyrrolidine's five-membered ring allows for "pseudorotation," leading to a wider range of accessible shapes.[3]
Metabolic Stability Variable, can be highGenerally ModerateAzetidine's substitution can block sites of metabolism. For example, its incorporation in drugs like baricitinib and cobimetinib enhances metabolic stability.[4]
Permeability (Caco-2) HighModerate to HighWhile increased polarity can sometimes reduce permeability, the rigid structure of azetidine can still allow for efficient membrane crossing.[2]

Delving Deeper: Structural and Physicochemical Implications

The fundamental differences between azetidine and pyrrolidine stem from their inherent ring structures. Azetidine, as a four-membered ring, possesses significant ring strain, which influences its bond angles, reactivity, and conformational preferences.[4][5] This strain is a double-edged sword; it can be harnessed for unique synthetic transformations but also presents challenges in synthesis.[6] In contrast, the five-membered pyrrolidine ring is more flexible and less strained, adopting envelope and twisted conformations that allow for a greater exploration of chemical space around a central scaffold.[3][7]

This difference in flexibility is a critical consideration in drug design. The rigid, puckered structure of azetidine provides a more defined exit vector for substituents, which can be advantageous for precise targeting of a binding pocket.[5] Pyrrolidine's "pseudorotation" allows its substituents to adopt a wider array of spatial orientations, which can be beneficial for establishing multiple points of contact with a biological target.[3]

From a physicochemical standpoint, the smaller azetidine ring generally leads to lower lipophilicity and higher aqueous solubility compared to its five-membered counterpart.[2] This is a desirable trait in drug development, as improved solubility can enhance bioavailability and simplify formulation. However, the increased polarity can sometimes negatively impact cell permeability. The choice between the two often represents a balance between optimizing solubility and ensuring adequate membrane passage.[2]

Impact on Pharmacological Properties: A Tale of Two Rings

The subtle structural and physicochemical differences between azetidine and pyrrolidine manifest in their influence on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The incorporation of an azetidine ring has been shown to enhance metabolic stability in several approved drugs.[4] Its rigid structure can shield metabolically labile sites from enzymatic degradation. For instance, in drugs like baricitinib and cobimetinib, the azetidine motif contributes to their favorable pharmacokinetic profiles.[4] Pyrrolidine-containing compounds generally exhibit moderate metabolic stability, though this can be highly dependent on the specific substitution pattern.[2]

Target Binding and Activity: The choice of heterocycle can significantly modulate a compound's biological activity. The defined geometry of azetidine can lead to highly specific and potent interactions with a target protein. Pyrrolidine's conformational flexibility can allow for an induced-fit binding mode, potentially leading to broader activity or off-target effects. Numerous studies have highlighted how strategic placement of these rings can enhance selectivity and potency for a wide range of biological targets, including enzymes and receptors.[2][8]

Synthetic Accessibility: A Practical Consideration

Historically, the synthesis of functionalized azetidines has been more challenging than that of pyrrolidines due to the inherent ring strain.[9] However, recent advances in synthetic methodologies, including visible-light-mediated cycloadditions and strain-release strategies, have greatly improved the accessibility of diverse azetidine building blocks.[4] Pyrrolidines, on the other hand, are readily synthesized from a variety of precursors, with proline and 4-hydroxyproline being common starting materials.[10] The 1,3-dipolar cycloaddition is another powerful and widely used method for constructing the pyrrolidine ring.[3]

Experimental Protocols

Comparative Metabolic Stability Assay in Liver Microsomes

This protocol assesses the in vitro metabolic stability of an azetidine-containing compound versus its pyrrolidine-containing analog.

Materials:

  • Test compounds (azetidine and pyrrolidine analogs)

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, add phosphate buffer and HLM.

  • Add the test compound to the wells and pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) from the rate of disappearance of the parent compound.[2]

Determination of Lipophilicity (logP) by Shake-Flask Method

This protocol measures the octanol-water partition coefficient to compare the lipophilicity of the two analogs.

Materials:

  • Test compounds

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Add a known amount of the stock solution to a vial containing equal volumes of 1-octanol and PBS.

  • Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the vial to separate the octanol and aqueous layers.

  • Carefully collect samples from both layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the logP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizing the Concepts

G cluster_0 Decision Workflow: Azetidine vs. Pyrrolidine Start Initiate Lead Optimization Prop_Analysis Analyze Physicochemical Property Requirements Start->Prop_Analysis Sol_Perm Prioritize Solubility and 3D Definition? Prop_Analysis->Sol_Perm High Solubility Needed Flex_Space Prioritize Conformational Flexibility and broader SAR exploration? Prop_Analysis->Flex_Space Flexibility is Key Sol_Perm->Flex_Space No Azetidine Select Azetidine Building Block Sol_Perm->Azetidine Yes Pyrrolidine Select Pyrrolidine Building Block Flex_Space->Pyrrolidine Yes Synthesis Evaluate Synthetic Feasibility Azetidine->Synthesis Pyrrolidine->Synthesis Proceed Proceed with Synthesis and In Vitro Testing Synthesis->Proceed

Caption: A decision workflow for selecting between azetidine and pyrrolidine building blocks.

G Azetidine Azetidine + High Ring Strain + Puckered, Rigid Conformation + Defined Substituent Vector - Challenging Synthesis Solubility Higher Aqueous Solubility Azetidine->Solubility Metabolism Improved Metabolic Stability Azetidine->Metabolism Binding Potentially Higher Binding Specificity Azetidine->Binding Pyrrolidine Pyrrolidine + Low Ring Strain + Flexible (Envelope/Twist) + Multiple Conformations + Accessible Synthesis Flexibility Greater Conformational Sampling Pyrrolidine->Flexibility Properties Impact on Drug Properties

Caption: Comparative properties of azetidine and pyrrolidine and their impact on drug design.

Conclusion and Future Outlook

The choice between an azetidine and a pyrrolidine building block is a nuanced decision that requires a deep understanding of their intrinsic properties and the specific goals of a drug discovery program. Azetidines offer a path to improved solubility and metabolic stability through a rigid, three-dimensional scaffold. Pyrrolidines provide conformational flexibility, allowing for a broader exploration of the chemical space around a core molecule.

As synthetic methodologies continue to evolve, the accessibility of a wider range of substituted azetidines and pyrrolidines will undoubtedly expand their application in medicinal chemistry. The strategic use of these valuable building blocks will continue to be a key driver of innovation in the development of next-generation therapeutics.

References

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. - ResearchGate. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available from: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. Available from: [Link]

  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen. Available from: [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • The results of the conformational analysis. | Download Table - ResearchGate. Available from: [Link]

  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition - ACS Publications. Available from: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Chiral Resolution of 2-Aminomethyl-1-Methylazetidine Enantiomers

Introduction: The Chirality Challenge of a Privileged Scaffold The azetidine ring is a uniquely privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can improve properties such as met...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chirality Challenge of a Privileged Scaffold

The azetidine ring is a uniquely privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can improve properties such as metabolic stability, aqueous solubility, and lipophilicity. 2-Aminomethyl-1-methylazetidine, in particular, presents a chiral center of significant interest for building novel therapeutics. As with most chiral molecules, the biological activity often resides in a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the efficient and scalable resolution of its racemic mixture into single, pure enantiomers is a critical step in the drug development process.

This guide will compare:

  • Classical Resolution via Diastereomeric Salt Formation

  • Chiral Chromatography (HPLC & SFC)

  • Enzymatic Kinetic Resolution

We will delve into the mechanistic principles, provide comparative data tables, and outline step-by-step experimental workflows for each technique.

Classical Resolution via Diastereomeric Salt Formation

This technique is the oldest and often the most scalable and cost-effective method for obtaining large quantities of enantiomerically pure material.[1]

Principle & Mechanistic Insight

The method relies on the reaction of the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This acid-base reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most critically, different solubilities in a given solvent system.[2] This solubility difference allows for the preferential crystallization of one diastereomer, which can then be isolated by filtration. The chiral amine is subsequently liberated from the salt by treatment with a base.

The success of this technique is contingent upon the supramolecular interactions (hydrogen bonding, van der Waals forces, ionic interactions) in the crystal lattice of the diastereomeric salts.[3] Subtle differences in how the enantiomers pack with the chiral resolving agent lead to a significant difference in lattice energy and, therefore, solubility. The choice of both the resolving agent and the solvent is critical to maximizing this solubility differential.[4]

Selecting the Right Tools: Resolving Agent and Solvent

For a basic compound like 2-aminomethyl-1-methylazetidine, which contains both a primary and a tertiary amine, chiral acidic resolving agents are required. Tartaric acid and its derivatives are the most popular and historically successful choice for resolving chiral bases.[2]

Table 1: Comparison of Common Chiral Resolving Agents for Amines

Resolving Agent Key Characteristics Considerations for 2-Aminomethyl-1-methylazetidine
L-(+)-Tartaric Acid Inexpensive, readily available, widely documented.[5] Forms salts with a wide range of amines. As a dicarboxylic acid, it can form both neutral and acidic salts, which can complicate crystallization. The stoichiometry (amine:acid ratio) is a critical parameter to optimize.[2]
Di-p-toluoyl-L-tartaric Acid (L-DTTA) Bulky aromatic groups often enhance the rigidity and differences in the crystal packing of diastereomers, leading to better separation.[6] More expensive than tartaric acid, but often more effective, requiring fewer recrystallization steps. A strong candidate for initial screening.
(S)-(+)-Mandelic Acid A monocarboxylic acid, simplifying salt stoichiometry. Often forms highly crystalline salts, yielding high enantiomeric excess.[1] Its effectiveness is highly substrate-dependent.

| (1S)-(+)-10-Camphorsulfonic Acid | A strong acid, useful for forming stable salts with less basic amines.[1] | The target molecule is sufficiently basic that this strong acid may not be necessary, but it remains a valuable screening option. |

Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a robust starting point for screening resolving agents and solvents.

  • Screening: In parallel vials, dissolve the racemic 2-aminomethyl-1-methylazetidine (1.0 eq) in a small volume of various solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile).

  • Salt Formation: To each vial, add a solution of the chiral resolving agent (e.g., L-DTTA, 0.5 - 1.0 eq) dissolved in the same solvent. The use of 0.5 equivalents can sometimes lead to more efficient resolutions.[7]

  • Crystallization: Allow the solutions to stand at room temperature. If no crystals form, induce crystallization by scratching the inside of the vial, seeding with a small crystal (if available), or slowly cooling the solution (e.g., to 4°C, then -20°C).

  • Isolation: Collect the precipitated crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Analysis (Enantiomeric Excess): Liberate the free amine from a small sample of the crystalline salt by dissolving it in aqueous NaOH and extracting with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess (ee%) of the resulting amine using a chiral analytical method (see Section 2).

  • Liberation (Bulk): Once optimal conditions are found, suspend the bulk crystalline salt in water and basify with NaOH or K₂CO₃ solution. Extract the enantiomerically enriched amine, dry the organic phase, and remove the solvent under reduced pressure.

Workflow Diagram: Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Separation & Liberation racemate Racemic Amine (R/S Mixture) mix Mix & Dissolve racemate->mix agent Chiral Resolving Agent (e.g., L-DTTA) agent->mix solvent Solvent (e.g., Ethanol) solvent->mix cool Cool / Evaporate to Induce Crystallization mix->cool filter Vacuum Filtration cool->filter solid Solid: Less Soluble Diastereomeric Salt (e.g., S-Amine:L-Acid) filter->solid liquid Filtrate: More Soluble Diastereomeric Salt (e.g., R-Amine:L-Acid) filter->liquid Discard or Process for other enantiomer liberate Liberate Amine (add Base, Extract) solid->liberate enantiomer Enriched S-Enantiomer liberate->enantiomer

Workflow for classical chiral resolution.
Chiral Chromatography

Chromatographic methods offer a powerful, albeit more instrument-intensive, approach for both analytical-scale purity checks and preparative-scale separations. Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for preparative chiral separations due to its speed, lower solvent consumption, and reduced environmental impact.[8][9]

Principle & Mechanistic Insight

Direct chiral separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP).[10] Enantiomers interact with the CSP to form transient, diastereomeric complexes. The stability of these complexes differs between the two enantiomers, leading to different retention times and thus, separation. The key interactions governing this recognition include hydrogen bonds, dipole-dipole interactions, π-π stacking, and steric hindrance.[10] The choice of CSP and mobile phase is crucial for exploiting these subtle differences.

Selecting the Right Tools: CSP and Mobile Phase

For small, basic amines like 2-aminomethyl-1-methylazetidine, two classes of CSPs are particularly effective:

  • Polysaccharide-based CSPs: Derivatives of cellulose or amylose (e.g., Chiralpak®, Chiralcel® series) are the most widely used CSPs.[11][12] They offer broad applicability and can be used in normal-phase, reversed-phase, and SFC modes. For amines, mobile phases are typically modified with a small amount of a basic additive (like diethylamine or triethylamine) to prevent peak tailing and improve resolution.[12]

  • Crown Ether-based CSPs: These are specifically designed for the resolution of primary amines.[13] The chiral crown ether cavity forms an inclusion complex with the protonated primary amine group (-NH₃⁺). This requires an acidic additive (like trifluoroacetic acid, TFA) in the mobile phase to ensure the amine is protonated.[13]

Table 2: Comparison of Chiral Chromatography Approaches

Parameter Chiral HPLC (Normal Phase) Chiral SFC
Primary Mobile Phase Non-polar solvents (e.g., Hexane, Heptane) Supercritical CO₂
Modifier Alcohols (e.g., Isopropanol, Ethanol) Alcohols (e.g., Methanol, Ethanol)
Typical Additives 0.1% Diethylamine (DEA) or Triethylamine (TEA) 0.1-0.3% DEA/TEA for polysaccharide CSPs; 0.1-0.8% TFA for crown ether CSPs[13][14]
Speed Slower; longer run times.[8] Faster; high flow rates with low backpressure.[9]
Solvent Consumption High Low; CO₂ is recycled.
Scalability Good, but can be costly and generate significant waste. Excellent; preferred for preparative scale.

| Recommended CSP | Polysaccharide-based (e.g., Chiralpak IA, IC) | Polysaccharide-based for general screening; Crown ether (Crownpak CR-I) for targeted separation.[13] |

Experimental Protocol: Chiral Method Development (SFC)

This protocol outlines a generic screening approach to quickly identify promising separation conditions.

  • Sample Preparation: Dissolve racemic 2-aminomethyl-1-methylazetidine in methanol or ethanol to a concentration of ~1 mg/mL.

  • Column Screening: Screen a set of 3-4 chiral columns. A good starting set would include two polysaccharide columns (one amylose-based, one cellulose-based) and one crown ether-based column.

  • Initial SFC Conditions:

    • Columns: e.g., Chiralpak IA, Chiralcel OD-3, Crownpak CR-I(+)

    • Mobile Phase: CO₂ with a gradient of Methanol (e.g., 5% to 40% over 5-10 minutes).

    • Additives: For polysaccharide columns, use 0.2% DEA in the methanol modifier. For the crown ether column, use 0.3% TFA in the methanol modifier.

    • Flow Rate: 3-4 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40°C.

    • Detection: UV at 210-220 nm (or appropriate wavelength if the molecule has a chromophore).

  • Optimization: Once a "hit" (any separation) is identified, optimize the resolution by adjusting the modifier percentage (isocratic elution), temperature, and back pressure.[9]

Workflow Diagram: Chiral Chromatography Method Development

G cluster_0 Screening Phase cluster_1 Optimization & Scale-up sample Prepare Racemic Sample Solution sfc Inject on SFC System (Gradient Elution) sample->sfc csp1 CSP 1 (e.g., Polysaccharide) eval Evaluate Chromatograms (Select Best CSP/Mobile Phase) csp1->eval csp2 CSP 2 (e.g., Polysaccharide) csp2->eval csp3 CSP 3 (e.g., Crown Ether) csp3->eval sfc->csp1 sfc->csp2 sfc->csp3 optim Optimize Parameters (Isocratic, Temp, Pressure) eval->optim scaleup Scale-up to Preparative Column optim->scaleup collect Collect Enantiomer Fractions scaleup->collect G cluster_0 Enzymatic Reaction cluster_1 Separation & Isolation racemate Racemic Amine (R/S Mixture) reaction Mix in Solvent (MTBE) Stir at 45°C racemate->reaction acyl_donor Acyl Donor (e.g., Isopropyl Acetate) acyl_donor->reaction enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction monitor Monitor to ~50% Conversion reaction->monitor filter Filter to Remove Enzyme monitor->filter mixture Mixture of: (S)-Amine (R)-Amide filter->mixture separation Separate by Extraction or Chromatography mixture->separation s_amine Recovered (S)-Amine separation->s_amine r_amide Recovered (R)-Amide separation->r_amide

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Comparative

Spectroscopic comparison of (S)-2-Aminomethyl-1-methylazetidine and its structural analogs

A Spectroscopic Guide to the Structural Elucidation of (S)-2-Aminomethyl-1-methylazetidine and Its Analogs Abstract Azetidines are a vital class of four-membered nitrogen-containing heterocycles, prized in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

A Spectroscopic Guide to the Structural Elucidation of (S)-2-Aminomethyl-1-methylazetidine and Its Analogs

Abstract

Azetidines are a vital class of four-membered nitrogen-containing heterocycles, prized in medicinal chemistry for their role as constrained scaffolds and bioisosteres. Their inherent ring strain imparts unique conformational properties and reactivity, making detailed structural analysis paramount for drug development. This guide provides a comprehensive spectroscopic comparison of (S)-2-Aminomethyl-1-methylazetidine and a curated set of its structural analogs. We delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering researchers, scientists, and drug development professionals a foundational reference for identifying and characterizing these valuable molecules. By explaining the causality behind spectral features and providing validated experimental protocols, this guide aims to facilitate the unambiguous structural elucidation of novel azetidine-based compounds.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a saturated four-membered heterocycle, is a privileged structure in modern drug discovery.[1] Its significant ring strain (approx. 25.4 kcal/mol) compared to its five-membered pyrrolidine counterpart (5.4 kcal/mol) results in a more rigid, conformationally restricted scaffold. This property is highly desirable for designing ligands with high specificity and for exploring chemical space beyond traditional, more flexible ring systems. (S)-2-Aminomethyl-1-methylazetidine combines this strained core with a chiral center and a primary amine, offering multiple vectors for synthetic elaboration into complex molecular architectures.

Accurate and efficient characterization of these molecules is the bedrock of successful research. Spectroscopic techniques are the primary tools for this purpose, each providing a unique piece of the structural puzzle. This guide systematically dissects the spectroscopic signatures of our target molecule and compares them against logical structural analogs to highlight the influence of N-alkylation, ring size, and acyclicity on the spectral data.

Structural Analogs for Comparison

To understand the specific spectral contributions of each structural feature of (S)-2-Aminomethyl-1-methylazetidine, we will compare it against three key analogs: the parent heterocycle (Azetidine), the N-alkylated core (N-Methylazetidine), and the less-strained five-membered ring analog ((S)-2-Aminomethylpyrrolidine).

Figure 1: Chemical structures of the target molecule and its selected structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2] For small nitrogen heterocycles, NMR is essential for confirming substitution patterns and assessing ring integrity.[3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for these amines.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire several thousand scans using proton decoupling (e.g., zgpg30 pulse program). A relaxation delay of 2 seconds is standard. DEPT-135 experiments can be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹H NMR Comparative Analysis

The proton NMR spectra reveal key differences arising from N-substitution and ring strain. The four-membered azetidine ring protons typically appear at higher field (are more shielded) than their five-membered pyrrolidine counterparts. This is due to the unique anisotropic effects and electron density distribution within the strained ring.

CompoundH2 (ppm)H3 (ppm)H4 (ppm)N-CH₃ / N-H (ppm)Other Protons (ppm)
Azetidine [4]3.63 (t)2.33 (quint)3.63 (t)2.08 (s, br)-
N-Methylazetidine 3.25 (t)2.15 (quint)3.25 (t)2.40 (s)-
(S)-2-Aminomethyl-1-methylazetidine ~3.1-3.3 (m)~1.8-2.0 (m)~3.0-3.2 (m)~2.35 (s)-CH₂NH₂: ~2.7-2.9 (m)-NH₂: ~1.5 (s, br)
(S)-2-Aminomethylpyrrolidine [1]~2.9-3.1 (m)~1.3-1.9 (m, 4H)~2.8-3.0 (m)~1.7 (s, br)-CH₂NH₂: ~2.5-2.8 (m)-NH₂: ~1.4 (s, br)

Causality Insights:

  • Ring Protons: The protons on C2 and C4 of azetidine are deshielded relative to the C3 protons due to their proximity to the electronegative nitrogen atom.[4]

  • N-Methylation: The addition of an N-methyl group in N-Methylazetidine causes an upfield shift (shielding) of the adjacent ring protons (H2/H4) compared to the N-H of Azetidine. This is a typical effect of replacing the N-H proton with an alkyl group.

  • Ring Size: The ring protons of the pyrrolidine analog are generally found at slightly lower field (deshielded) compared to the azetidine analog, reflecting the differences in ring geometry and electron distribution in the less-strained five-membered system.[3]

  • Target Molecule: In (S)-2-Aminomethyl-1-methylazetidine, the spectrum becomes more complex due to the loss of symmetry. The C2 proton, now a methine, will be a multiplet coupled to protons on C3 and the aminomethyl group. The C4 protons will appear as distinct multiplets. The N-CH₃ signal remains a sharp singlet, providing a clear diagnostic peak.

¹³C NMR Comparative Analysis

Carbon NMR provides a direct view of the carbon skeleton. The chemical shifts are highly sensitive to ring strain and substitution. Strained rings, like azetidine, typically show carbon signals at a higher field (more shielded) than their less-strained analogs.[5]

CompoundC2 (ppm)C3 (ppm)C4 (ppm)N-CH₃ (ppm)Other Carbons (ppm)
Azetidine [4]46.518.046.5--
N-Methylazetidine 58.117.558.145.2-
(S)-2-Aminomethyl-1-methylazetidine ~68-70~20-22~57-59~45-47-CH₂NH₂: ~45-47
(S)-2-Aminomethylpyrrolidine ~60-62~22-24~46-48-C5: ~30-32, -CH₂NH₂: ~45-47

Causality Insights:

  • Ring Strain: The C3 carbon of azetidine is significantly shielded (~18.0 ppm) compared to the C3/C4 carbons of pyrrolidine (~22-24 ppm), a hallmark of the four-membered ring's strain.[4]

  • N-Substitution: The C2 and C4 carbons are deshielded upon N-methylation (Azetidine: 46.5 ppm → N-Methylazetidine: 58.1 ppm) due to the electron-donating nature and steric effects of the methyl group.

  • Target Molecule: For (S)-2-Aminomethyl-1-methylazetidine, the C2 carbon is heavily deshielded due to substitution by both the N-methyl group within the ring and the aminomethyl side chain. The N-CH₃ and the exocyclic -CH₂NH₂ carbons are expected to have similar chemical shifts, which could be resolved using 2D NMR techniques like HSQC.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying functional groups. For the compounds in this guide, the key regions of interest are the N-H stretching region for primary and secondary amines and the C-N stretching region.[6]

Experimental Protocol: ATR-FTIR
  • Background Scan: Clean the surface of the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and allow it to dry completely. Record a background spectrum.

  • Sample Analysis: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The acquired spectrum is automatically ratioed against the background by the instrument software.

Comparative Analysis of Characteristic Absorptions
Compoundν(N-H) stretch (cm⁻¹)ν(C-H) stretch (cm⁻¹)ν(N-H) bend (cm⁻¹)ν(C-N) stretch (cm⁻¹)
Azetidine ~3350 (broad, medium)2950-2850~1600 (weak)1250-1020
N-Methylazetidine -2950-2850-1250-1020
(S)-2-Aminomethyl-1-methylazetidine Two bands: ~3360 & ~3290 (weak)2950-2850~1600 (medium)1250-1020
(S)-2-Aminomethylpyrrolidine Two bands: ~3360 & ~3290 (weak)2950-2850~1600 (medium)1250-1020

Causality Insights:

  • N-H Stretch: The most telling feature is the N-H stretch. Azetidine, a secondary amine, shows a single, broad absorption.[6] (S)-2-Aminomethyl-1-methylazetidine and its pyrrolidine analog, containing a primary amine (-NH₂), exhibit two distinct, weaker bands corresponding to the symmetric and asymmetric N-H stretching modes.[7] N-Methylazetidine, a tertiary amine, lacks an N-H bond and therefore shows no absorption in this region.

  • N-H Bend: The presence of a primary amine in the target molecule and the pyrrolidine analog is further confirmed by a characteristic N-H bending (scissoring) vibration around 1600 cm⁻¹.[8]

  • C-H and C-N Stretches: The C-H and C-N stretching regions are generally similar for all analogs, appearing in the typical ranges for aliphatic amines and are less diagnostic than the N-H vibrations.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For these volatile amines, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. ESI is particularly gentle and will primarily yield the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (~10-100 µM) of the analyte in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).

  • Tandem MS (MS/MS): To study fragmentation, the protonated molecular ion ([M+H]⁺) can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

Comparative Analysis of Molecular Ions and Fragmentation

The primary fragmentation pathway for cyclic amines is typically α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium ion.[10]

CompoundFormulaMol. Weight[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Azetidine [11]C₃H₇N57.095857, 42, 28
N-Methylazetidine C₄H₉N71.127271, 56, 42
(S)-2-Aminomethyl-1-methylazetidine C₆H₁₄N₂114.1911584 (loss of CH₂NH₂), 71 (ring cleavage)
(S)-2-Aminomethylpyrrolidine C₅H₁₂N₂100.1610170 (loss of CH₂NH₂), 84 (ring cleavage)

Causality Insights & Fragmentation Workflow:

The fragmentation of (S)-2-Aminomethyl-1-methylazetidine is particularly informative. The base peak often arises from the loss of the aminomethyl radical via α-cleavage at the C2 position, leading to a stable N-methylazetidinyl cation.

Fragmentation_Workflow Parent [M+H]⁺ m/z 115 Frag1 Loss of •CH₂NH₂ (α-cleavage) Parent->Frag1 Frag2 Ring Cleavage Parent->Frag2 Ion1 Iminium Ion m/z 84 Frag1->Ion1 Major Pathway Ion2 Fragment Ion m/z 71 Frag2->Ion2 Minor Pathway

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Validation

Comparative biological activity of (S)- vs (R)-azetidine derivatives in vitro

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's three-dimensional structure and its biological function is paramount. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's three-dimensional structure and its biological function is paramount. This guide provides an in-depth technical comparison of the in vitro biological activity of (S)- and (R)-enantiomers of azetidine derivatives, a class of compounds increasingly recognized for their therapeutic potential.[1] By examining specific case studies and detailing the experimental methodologies, we aim to illuminate the critical importance of stereochemistry in drug design and discovery.

The Significance of Chirality in Azetidine-Based Drug Candidates

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to the unique conformational constraints it imparts on a molecule.[1] This rigidity can lead to enhanced binding affinity and selectivity for biological targets. However, when a substituent on the azetidine ring or the ring itself creates a chiral center, the resulting enantiomers—non-superimposable mirror images—can exhibit remarkably different pharmacological profiles.[2][3][4][5]

One enantiomer may be significantly more potent or selective for the desired target, while the other may be less active, inactive, or even contribute to off-target effects and toxicity.[2][3][4][5] Therefore, the stereoselective synthesis and comparative in vitro evaluation of azetidine enantiomers are not merely academic exercises but crucial steps in the development of safer and more efficacious therapeutics.

Case Study 1: Stereoselective Agonism of Azetidine-2,3-Dicarboxylic Acid at NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a vital role in synaptic plasticity, learning, and memory.[6][7][8] Its dysregulation is implicated in various neurological disorders, making it a key therapeutic target. A study on the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC), a conformationally restricted analog of glutamate, revealed significant differences in their ability to bind to and activate NMDA receptors.[2]

Comparative In Vitro Activity of ADC Stereoisomers

The in vitro binding affinity and functional potency of the four ADC stereoisomers were assessed using a radioligand binding assay and electrophysiological recordings, respectively. The results clearly demonstrate a strong preference for specific stereochemical arrangements.

CompoundStereochemistryBinding Affinity (Ki, µM) at native NMDA receptorsAgonist Potency (EC50, µM) at NR1/NR2D subtype
L-trans-ADC(2S, 3S)1050
D-cis-ADC(2S, 3R)21230 (partial agonist)
D-trans-ADC(2R, 3R)90-
L-cis-ADC(2R, 3S)>100-
Data sourced from M. J. V. Fletcher et al. (2014).[2]

As the data illustrates, the L-trans-ADC isomer exhibits the highest binding affinity and is the most potent agonist, particularly at the NR1/NR2D subtype of the NMDA receptor.[2] In contrast, the L-cis-ADC and D-trans-ADC isomers show weak to negligible binding and activity.[2] This stark difference underscores the precise three-dimensional complementarity required for effective interaction with the NMDA receptor's glutamate binding site.

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor Affinity

The following is a generalized protocol for determining the binding affinity of azetidine derivatives to the NMDA receptor, based on established methodologies.[9][10][11][12][13]

Objective: To determine the inhibitor constant (Kᵢ) of (S)- and (R)-azetidine derivatives for the NMDA receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Rat cortical membranes (source of native NMDA receptors)

  • [³H]CGP39653 (radioligand)

  • Test compounds: (S)- and (R)-azetidine derivatives

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 1 mM L-glutamate)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine)

  • Cell harvester

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare rat cortical membranes incubation Incubate membranes, radioligand, and test compounds in 96-well plate prep_membranes->incubation prep_ligands Prepare serial dilutions of test compounds and radioligand solution prep_ligands->incubation filtration Rapidly filter mixture through glass fiber filters to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Place filters in scintillation vials, add cocktail, and count radioactivity washing->scintillation calculation Calculate specific binding and determine IC50 values scintillation->calculation ki_determination Calculate Ki values using the Cheng-Prusoff equation calculation->ki_determination

Caption: Workflow for NMDA Receptor Radioligand Binding Assay.

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in the binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding), non-specific binding control, or test compound at various concentrations.

    • 50 µL of [³H]CGP39653 solution.

    • 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

NMDA Receptor Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glutamate Glutamate nmda_receptor NMDA Receptor (GluN1/GluN2) glutamate->nmda_receptor Binds to GluN2 glycine Glycine glycine->nmda_receptor Binds to GluN1 ca_influx Ca2+ Influx nmda_receptor->ca_influx Channel Opening (if depolarized) mg_block Mg2+ mg_block->nmda_receptor Blocks channel at resting potential camk_ii CaMKII Activation ca_influx->camk_ii synaptic_plasticity Synaptic Plasticity (LTP, LTD) camk_ii->synaptic_plasticity

Caption: Simplified NMDA Receptor Signaling Pathway.

Case Study 2: Enantioselective Inhibition of STAT3 by Azetidine-2-Carboxamide Derivatives

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation.[14][15][16][17][18] Its constitutive activation is a hallmark of many human cancers, making it an attractive target for anticancer drug development. A series of azetidine-2-carboxamide derivatives were developed as STAT3 inhibitors, and their in vitro evaluation revealed a significant difference in potency between the (R)- and (S)-enantiomers.[4][19]

Comparative In Vitro Activity of Azetidine-2-Carboxamide Enantiomers

The inhibitory activity of the enantiomers against STAT3 DNA-binding was assessed using an Electrophoretic Mobility Shift Assay (EMSA). The results demonstrated a clear stereochemical preference for the (R)-enantiomer.

CompoundStereochemistrySTAT3 Inhibition (IC₅₀, µM)
5a(R)0.52
5b(S)2.22
Data sourced from D. R. Fletcher et al. (2020).[4][19]

The (R)-enantiomer (5a) was over four times more potent than the (S)-enantiomer (5b) at inhibiting the DNA-binding activity of STAT3.[4][19] This highlights the importance of the specific spatial arrangement of the substituents on the azetidine ring for effective interaction with the STAT3 protein.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Activity

The following is a generalized protocol for assessing the inhibitory effect of azetidine derivatives on STAT3 DNA-binding activity.[20][21][22][23][24]

Objective: To determine the IC₅₀ values of (S)- and (R)-azetidine derivatives for the inhibition of STAT3 DNA-binding activity.

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts)

  • Radiolabeled double-stranded oligonucleotide probe containing a high-affinity STAT3 binding site (e.g., hSIE probe)

  • Test compounds: (S)- and (R)-azetidine derivatives

  • Binding buffer (containing, for example, Tris-HCl, KCl, EDTA, DTT, glycerol, and BSA)

  • Poly(dI-dC) (non-specific competitor DNA)

  • Native polyacrylamide gel

  • Electrophoresis buffer (e.g., 0.5x TBE)

  • Autoradiography film or phosphorimager

Workflow:

cluster_prep Preparation cluster_binding Binding Reaction cluster_electrophoresis Electrophoresis & Detection prep_extracts Prepare nuclear extracts containing activated STAT3 pre_incubation Pre-incubate nuclear extracts with test compounds prep_extracts->pre_incubation prep_probe Label oligonucleotide probe with 32P binding Add radiolabeled probe and incubate to allow STAT3-DNA complex formation prep_probe->binding prep_compounds Prepare serial dilutions of test compounds prep_compounds->pre_incubation pre_incubation->binding electrophoresis Separate protein-DNA complexes from free probe by native polyacrylamide gel electrophoresis binding->electrophoresis detection Visualize bands by autoradiography or phosphorimaging electrophoresis->detection quantification Quantify band intensities to determine IC50 values detection->quantification

Caption: Workflow for STAT3 Electrophoretic Mobility Shift Assay.

Procedure:

  • Probe Labeling: End-label the double-stranded oligonucleotide probe with ³²P-ATP using T4 polynucleotide kinase.

  • Binding Reaction: In a microcentrifuge tube, combine the following in order:

    • Binding buffer

    • Nuclear extract

    • Poly(dI-dC)

    • Test compound at various concentrations

  • Pre-incubation: Incubate the mixture at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to interact with STAT3.

  • Probe Addition: Add the ³²P-labeled probe to the reaction mixture.

  • Binding Incubation: Incubate at room temperature for a further period (e.g., 20 minutes) to allow the formation of STAT3-DNA complexes.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis until the free probe has migrated a sufficient distance.

  • Detection and Analysis: Dry the gel and expose it to autoradiography film or a phosphorimager screen. Quantify the intensity of the shifted band (STAT3-DNA complex) and the free probe. Plot the percentage of inhibition as a function of the inhibitor concentration to determine the IC₅₀ value.

STAT3 Signaling Pathway

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat3_inactive STAT3 jak->stat3_inactive Phosphorylates stat3_active p-STAT3 stat3_inactive->stat3_active stat3_dimer p-STAT3 Dimer stat3_active->stat3_dimer Dimerization dna DNA stat3_dimer->dna Translocates to nucleus and binds to DNA transcription Gene Transcription (Proliferation, Survival) dna->transcription

Caption: Simplified STAT3 Signaling Pathway.

Conclusion

The comparative in vitro data for azetidine-2,3-dicarboxylic acid stereoisomers at the NMDA receptor and azetidine-2-carboxamide enantiomers as STAT3 inhibitors unequivocally demonstrate the profound impact of stereochemistry on biological activity. In both cases, one stereoisomer is significantly more potent than the others, highlighting the precise three-dimensional recognition required for effective molecular interactions with biological targets.

For researchers in drug discovery and development, these findings underscore the necessity of:

  • Stereocontrolled Synthesis: Developing synthetic routes that provide access to enantiomerically pure azetidine derivatives.

  • Early and Comprehensive In Vitro Profiling: Evaluating the biological activity of all stereoisomers early in the drug discovery process to identify the most promising candidate and avoid potential issues with inactive or off-target enantiomers.

  • Structure-Activity Relationship (SAR) Studies: Incorporating stereochemistry as a key parameter in SAR studies to build a comprehensive understanding of how molecular structure translates to biological function.

By embracing the principles of stereoselectivity, the scientific community can continue to unlock the full therapeutic potential of azetidine-based compounds and develop novel, highly effective, and safe medicines.

References

  • Fletcher, M. J. V., et al. (2014). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience, 5(11), 1065-1075.
  • Winston, B. (n.d.). Electrophoretic Mobility Shift Assay. Dr. Brent Winston's Lab, Cumming School of Medicine, University of Calgary.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Fletcher, D. R., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15736-15757.
  • Wikipedia. (2024). NMDA receptor.
  • News-Medical.net. (2024).
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action.
  • Wikipedia. (2024).
  • BenchChem. (2025).
  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Creative Proteomics. (n.d.). Electrophoretic Mobility Shift Assay (EMSA) Protocol.
  • A Review of Drug Isomerism and Its Significance. (2012). International Journal of Medical and Pharmaceutical Sciences, 2(3), 1-6.
  • Hu, X., et al. (2021). STAT3 pathway in cancers: Past, present, and future. Cancer Letters, 522, 11-21.
  • Graphviz. (2024). DOT Language.
  • International Journal of Pharmaceutical Sciences. (2024).
  • Figshare. (2026).
  • ResearchGate. (n.d.).
  • Chen, H. (2020). A Detailed and Radioisotope-free Protocol for Electrophoretic Mobility Shift Assay (EMSA). Bio-protocol, 10(24), e3721.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • ResearchGate. (n.d.).
  • Read the Docs. (n.d.). User Guide — graphviz 0.
  • Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development.
  • Li, Y., et al. (2016). STAT3 signaling in immunity. Cancer Letters, 370(1), 103-110.
  • EECS at Berkeley. (2013). Let's Draw a Graph: An Introduction with Graphviz.
  • Graphviz. (2015). Drawing graphs with dot.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • DAK. (2003). EMSA (Electrophoretic Mobility Shift Assay).
  • Bylund, D. B. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 265(3), C543-C555.
  • Hellman, L. M., & Fried, M. G. (2007). Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions.
  • Paoletti, P., et al. (2016). Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity. Molecular Neurobiology, 53(7), 4785-4802.

Sources

Safety & Regulatory Compliance

Safety

(S)-2-Aminomethyl-1-methylazetidine proper disposal procedures

Operational Guide: Safe Handling and Disposal of (S)-2-Aminomethyl-1-methylazetidine As a chiral diamine building block frequently utilized in pharmaceutical synthesis and drug development, (S)-2-Aminomethyl-1-methylazet...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of (S)-2-Aminomethyl-1-methylazetidine

As a chiral diamine building block frequently utilized in pharmaceutical synthesis and drug development, (S)-2-Aminomethyl-1-methylazetidine (CAS 1363378-17-9) presents unique handling and disposal challenges. Because it contains both a highly nucleophilic primary amine and a basic tertiary amine within a strained four-membered ring, it is highly reactive, corrosive, and potentially toxic.

To support researchers and drug development professionals, this guide provides an authoritative, self-validating operational plan for the safe segregation, deactivation, and disposal of this chemical. Our goal is to ensure your laboratory maintains strict compliance with environmental regulations while safeguarding personnel.

Regulatory Framework & Waste Characterization

Under the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA), (S)-2-Aminomethyl-1-methylazetidine is classified as a characteristic hazardous waste due to its corrosivity (EPA Waste Code D002) and potential toxicity [1].

For academic and commercial research facilities, the EPA’s Subpart K regulations provide a flexible framework for managing hazardous waste in laboratories, allowing for the safe accumulation of waste at or near the point of generation (Satellite Accumulation Areas) before transfer to a central consolidation point[2]. Facilities must ensure they possess an active EPA ID number appropriate for their monthly waste generation volume (e.g., VSQG, SQG, or LQG)[3].

Waste Stream Compatibility & Segregation

The most critical step in amine disposal is preventing unintended reactions in the waste drum. (S)-2-Aminomethyl-1-methylazetidine must be strictly segregated based on the chemical mechanisms outlined below.

Table 1: Waste Stream Compatibility for (S)-2-Aminomethyl-1-methylazetidine

Waste CategoryCompatibilityMechanistic Rationale (Causality)Operational Action
Halogenated Solvents (e.g., DCM, Chloroform)INCOMPATIBLE Amines undergo nucleophilic substitution (alkylation) with halocarbons, generating heat, pressure, and potentially explosive quaternary ammonium salts.Store in strictly separate secondary containment; never co-mingle.
Strong Acids (e.g., Sulfuric, Nitric, HCl)INCOMPATIBLE Violent, exothermic acid-base neutralization occurs rapidly, posing a severe risk of splashing and toxic vapor release.Segregate physically. Neutralization must only be done deliberately under controlled micro-scale conditions.
Heavy Metals (e.g., Cu, Zn, Ag)INCOMPATIBLE Diamines act as strong bidentate ligands, forming complex ions that corrode metal containers and create highly toxic mixed-waste streams.Avoid all metal containers or funnels; use HDPE plastic exclusively.
Non-Halogenated Organics (e.g., Ethanol, Hexane)COMPATIBLE Lacks reactive electrophilic functional groups; miscible without significant heat generation.May be co-mingled into "Non-Halogenated Flammable" streams if permitted by institutional EHS.

Standard Operating Procedure: Routine Waste Disposal

For routine disposal of surplus reagent or reaction mixtures containing (S)-2-Aminomethyl-1-methylazetidine, follow this validated protocol to ensure compliance with OSHA and RCRA standards[4],[5].

Step 1: Container Selection (Causality-Driven)

  • Action: Select a High-Density Polyethylene (HDPE) waste container with a vented cap.

  • Causality: While glass is chemically compatible with amines, it poses a shatter risk if pressure builds from unintended trace reactions. Metal containers must be strictly avoided due to the ligand-forming corrosion risks mentioned in Table 1. Vented caps prevent catastrophic pressure accumulation.

Step 2: Point-of-Generation Transfer

  • Action: Transfer the waste inside a certified chemical fume hood. Do not fill the container beyond 90% capacity.

  • Causality: Leaving a 10% headspace provides a critical buffer for vapor expansion during temperature fluctuations in the laboratory, preventing container rupture[3].

Step 3: Labeling and Satellite Accumulation

  • Action: Affix a standardized hazardous waste label immediately. Mark it explicitly with the chemical name, the hazards ("Corrosive", "Toxic"), and the accumulation start date. Store the container in a secondary containment tray.

  • Causality: RCRA mandates that chemical waste must be accumulated at or near the point of generation, under the control of laboratory personnel, and clearly documented to prevent downstream mixing errors by waste brokers[5],[1].

Workflow Visualization

G N1 Waste Generation: (S)-2-Aminomethyl-1-methylazetidine N2 Waste Characterization (Corrosive/Toxic Amine) N1->N2 Identify Hazards N3 Segregation: Isolate from Halogens & Acids N2->N3 Prevent Reactions N4 Containerization (HDPE, Vented Cap) N3->N4 Chemical Transfer N5 Satellite Accumulation (< 90 Days under RCRA) N4->N5 Label & Store N6 Final Disposal (TSDF Incineration) N5->N6 Manifest & Ship

Workflow for the safe segregation and disposal of (S)-2-Aminomethyl-1-methylazetidine waste.

Protocol: Micro-Scale In-Lab Neutralization

For trace amounts (<10 mL) of the free base amine, in-lab deactivation is a prudent practice to reduce vapor hazards before committing the material to a bulk waste stream[6].

  • Self-Validating System: This protocol relies on continuous pH and temperature monitoring to ensure the reaction remains safe and complete.

Methodology:

  • Preparation: Equip a fume hood with an ice-water bath. Place a borosilicate glass beaker containing 50 mL of deionized water into the bath.

  • Dilution: Slowly transfer the trace (S)-2-Aminomethyl-1-methylazetidine into the stirring water.

    • Causality: Diluting the amine first acts as a thermal heat sink for the subsequent neutralization, preventing flash-boiling.

  • Neutralization: Dropwise, add 1M Hydrochloric Acid (HCl) while monitoring the temperature (keep below 25°C).

    • Causality: The ice bath controls the highly exothermic acid-base reaction. Converting the volatile free amine into its stable, non-volatile hydrochloride salt eliminates inhalation hazards and stabilizes the molecule.

  • Validation: Continue the dropwise addition until the solution reaches a stable pH of 6.0–7.0, verified via pH indicator strips. If the pH rises again, the amine is still reacting; add more HCl until stabilization is achieved.

  • Disposal: Transfer the neutralized, aqueous salt solution to the designated "Aqueous Halogen-Free Waste" container.

Emergency Spill Response Protocol

In the event of an accidental release of (S)-2-Aminomethyl-1-methylazetidine, immediate operational containment is required to prevent inhalation exposure and surface corrosion[7].

  • Evacuate & Ventilate: Evacuate immediate personnel. Ensure fume hood sashes are lowered or room ventilation is maximized to clear toxic amine vapors.

  • Containment: Surround the spill with an inert, inorganic absorbent like vermiculite or dry sand.

    • Causality: Never use combustible absorbents (like sawdust or paper towels) for concentrated amines. Amines can undergo exothermic reactions with environmental contaminants, potentially igniting combustible materials.

  • Neutralization: Carefully apply a weak solid acid (e.g., citric acid or sodium bisulfate) to the spill area to neutralize the basicity and suppress vapor release.

  • Collection: Sweep the neutralized matrix into a wide-mouth HDPE container using non-sparking tools. Label as "Hazardous Spill Residue - Corrosive" and contact your EHS department for immediate pickup.

References

  • Laboratory Environmental Sample Disposal Information Document Source: Environmental Protection Agency (EPA) URL:8

  • Regulation of Laboratory Waste (Subpart K) Source: American Chemical Society (ACS) URL:2

  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals Source: BenchChem URL:7

  • D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples Source: ASTM International URL:4

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals Source: EPFL (École Polytechnique Fédérale de Lausanne) URL:6

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL:5

  • How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL:3

  • Management of Waste - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) / NCBI Bookshelf URL:1

Sources

Handling

Mastering the Safe Handling of (S)-2-Aminomethyl-1-methylazetidine: A Guide to Personal Protective Equipment and Disposal

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. (S)-2-Aminomethyl-1-methylazetidine, a valuable building block in medicinal chemistry, requires me...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. (S)-2-Aminomethyl-1-methylazetidine, a valuable building block in medicinal chemistry, requires meticulous handling due to its potential hazards as a reactive liquid amine. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans to ensure a safe and efficient laboratory environment. While a specific Safety Data Sheet (SDS) for (S)-2-Aminomethyl-1-methylazetidine was not located, the following best practices are synthesized from data on structurally similar aliphatic amines and azetidine derivatives and reflect a conservative approach to safety.

Understanding the Hazard: A Proactive Approach to Safety

Given its structure—a strained azetidine ring coupled with a primary amine—(S)-2-Aminomethyl-1-methylazetidine should be handled as a potentially corrosive, flammable, and irritating compound.[1][2] Amines can be toxic if swallowed, absorbed through the skin, or inhaled.[1][3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.

Key Potential Hazards:

  • Skin and Eye Corrosion: Direct contact can cause severe burns.[1][2][4]

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[5]

  • Flammability: Similar small-molecule amines are flammable liquids.[1][2]

  • Air and Moisture Sensitivity: While not definitively established for this specific compound, similar reagents can be air-sensitive.

Your Armor: Selecting the Right Personal Protective Equipment

A multi-layered approach to PPE is essential. The following table outlines the recommended PPE for various laboratory tasks involving (S)-2-Aminomethyl-1-methylazetidine.

Task LevelActivity ExamplesRequired Personal Protective Equipment
Level 1: Standard Laboratory Operations Weighing, preparing solutions in a fume hood, routine transfers.- Eye/Face Protection: Chemical splash goggles and a full-face shield.[6][7] - Hand Protection: Nitrile or neoprene gloves (double-gloving recommended).[6] - Body Protection: Flame-resistant lab coat.[6] - Footwear: Closed-toe leather or chemical-resistant shoes.
Level 2: High-Risk Procedures Large-scale reactions, distillations, handling heated material, responding to a small spill.- All Level 1 PPE PLUS: - Respiratory Protection: A NIOSH-approved respirator with an organic vapor/amine cartridge.[7] - Body Protection: Chemical-resistant apron over a flame-resistant lab coat.
Level 3: Emergency Response Responding to a significant spill or fire.- All Level 1 & 2 PPE PLUS: - Respiratory Protection: Self-Contained Breathing Apparatus (SCBA).[3] - Body Protection: Fully encapsulated, chemical-resistant suit.[6]

The Ritual of Safety: Donning and Doffing PPE

The order in which you put on and take off your PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (outer pair if double-gloved) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 doff5 5. Gloves (inner pair) doff4->doff5

Caption: Correct sequence for donning and doffing PPE.

Operational Plan: From Benchtop to Waste

Handling:

  • Engineering Controls: Always handle (S)-2-Aminomethyl-1-methylazetidine in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Inert Atmosphere: For reactions sensitive to air or moisture, utilize techniques such as a nitrogen-purged glovebox or Schlenk line.[8]

  • Spill Preparedness: Keep a spill kit readily available. For amine spills, use an absorbent material like vermiculite or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of the liquid.[1]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Responsible Disposal: A Commitment to Safety and Environmental Stewardship

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: Collect all waste containing (S)-2-Aminomethyl-1-methylazetidine in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams, especially acidic waste, to prevent vigorous reactions.

  • Contaminated PPE: All disposable PPE, such as gloves and absorbent pads, that have come into contact with the chemical should be considered hazardous waste and placed in the designated waste container.

  • Container Rinsing: Triple rinse empty containers with a suitable solvent (e.g., isopropanol). The rinsate must be collected and disposed of as hazardous waste.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never pour amine waste down the drain.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate (S)-2-Aminomethyl-1-methylazetidine into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Solvay. (n.d.). Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]

  • Enamine. (2026, January 2). Safety Data Sheet.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). The Disposal of Chemical Laboratory Wastes.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling. Retrieved from [Link]

  • Fal Seguridad. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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